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Foundational

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 1-(2-Methoxy-2-methylpropyl)piperazine

A Proposed Framework for Preclinical Safety Assessment Authored by: A Senior Application Scientist Disclaimer: Direct in vitro toxicity data for 1-(2-Methoxy-2-methylpropyl)piperazine is not extensively available in the...

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Author: BenchChem Technical Support Team. Date: April 2026

A Proposed Framework for Preclinical Safety Assessment

Authored by: A Senior Application Scientist

Disclaimer: Direct in vitro toxicity data for 1-(2-Methoxy-2-methylpropyl)piperazine is not extensively available in the public domain. This guide, therefore, presents a comprehensive, proposed framework for its toxicological evaluation based on established principles and data from analogous piperazine derivatives. The methodologies and potential mechanisms described herein are intended to guide researchers in designing a robust preclinical safety assessment.

Introduction: The Need for a Proactive Toxicity Assessment

1-(2-Methoxy-2-methylpropyl)piperazine belongs to the broad class of piperazine derivatives, a scaffold of significant interest in medicinal chemistry due to its versatile pharmacological activities.[1] As with any novel chemical entity destined for potential therapeutic application, a thorough understanding of its safety profile is paramount. In vitro toxicology studies represent the frontline of this assessment, offering a rapid and ethically considerate means to identify potential liabilities and guide further development.

This technical guide outlines a multi-pronged approach to characterizing the in vitro toxicity profile of 1-(2-Methoxy-2-methylpropyl)piperazine. We will delve into the rationale behind selecting specific assays, provide detailed experimental protocols, and discuss the interpretation of potential outcomes based on the known toxicological profiles of related piperazine compounds.

Hepatotoxicity: A Key Area of Concern for Piperazine Derivatives

The liver is a primary site of drug metabolism and is often susceptible to chemically induced injury. Studies on various piperazine designer drugs have demonstrated their potential to induce hepatotoxicity through mechanisms such as oxidative stress, mitochondrial dysfunction, and alterations in lipid metabolism.[2][3][4] Therefore, a comprehensive assessment of the potential hepatotoxicity of 1-(2-Methoxy-2-methylpropyl)piperazine is a critical starting point.

Tiered Approach to In Vitro Hepatotoxicity Testing

A tiered approach, starting with immortalized human hepatoma cell lines and progressing to more complex models, provides a cost-effective and scientifically sound strategy.

  • Tier 1: Initial Cytotoxicity Screening in HepG2 Cells. HepG2 cells are a widely used and well-characterized human liver carcinoma cell line suitable for initial toxicity screening.

  • Tier 2: Mechanistic Studies in Primary Human Hepatocytes or HepaRG Cells. These models more closely mimic the metabolic capabilities of the human liver and are crucial for investigating the mechanisms of toxicity.[2]

Experimental Protocols for Hepatotoxicity Assessment

The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[5]

Protocol:

  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of 1-(2-Methoxy-2-methylpropyl)piperazine for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Reactive Oxygen Species (ROS) Detection: Utilize fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) to quantify intracellular ROS levels.

  • Glutathione (GSH) Depletion: Measure intracellular GSH levels using a commercially available kit, as depletion of this key antioxidant is a hallmark of oxidative stress.[2]

  • Mitochondrial Membrane Potential (ΔΨm): Employ cationic fluorescent dyes like JC-1 or TMRM to assess changes in mitochondrial membrane potential. A loss of ΔΨm is an early indicator of apoptosis.[2]

  • Cellular ATP Levels: Quantify intracellular ATP levels using a luciferase-based assay to assess the impact on cellular energy production.[2]

Gene Expression Analysis of Lipid Metabolism

Some piperazine derivatives have been shown to up-regulate key enzymes in cholesterol biosynthesis, potentially leading to phospholipidosis and steatosis.[3][4]

Workflow:

  • Treat primary hepatocytes or HepaRG cells with a non-cytotoxic concentration of 1-(2-Methoxy-2-methylpropyl)piperazine.

  • Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in cholesterol and lipid biosynthesis, such as SREBP-1, Cyp51A1, and squalene epoxidase.[4]

Visualizing the Proposed Hepatotoxicity Workflow

Hepatotoxicity_Workflow cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Mechanistic Studies T1_Start HepG2 Cells T1_Assay MTT Assay (24, 48, 72h) T1_Start->T1_Assay Treat with Compound T2_Start Primary Hepatocytes / HepaRG T1_Assay->T2_Start If Cytotoxic, Proceed to Tier 2 T2_Oxidative Oxidative Stress (ROS, GSH) T2_Start->T2_Oxidative Treat with Compound T2_Mito Mitochondrial Function (ΔΨm, ATP) T2_Start->T2_Mito T2_Gene Gene Expression (qRT-PCR) T2_Start->T2_Gene Genotoxicity_Strategy cluster_ames Bacterial Reverse Mutation Assay cluster_micronucleus Mammalian Cell Micronucleus Test Compound 1-(2-Methoxy-2-methylpropyl)piperazine Ames_S9_plus Ames Test (+S9 Metabolic Activation) Compound->Ames_S9_plus Ames_S9_minus Ames Test (-S9 Metabolic Activation) Compound->Ames_S9_minus Micro_S9_plus Micronucleus Assay (+S9 Metabolic Activation) Compound->Micro_S9_plus Micro_S9_minus Micronucleus Assay (-S9 Metabolic Activation) Compound->Micro_S9_minus

Caption: Standard two-test battery for in vitro genotoxicity assessment.

Data Interpretation and Building the Toxicity Profile

The collective data from these assays will form the initial in vitro toxicity profile of 1-(2-Methoxy-2-methylpropyl)piperazine.

  • Hepatotoxicity: An IC₅₀ value in the low micromolar range in hepatic cells, coupled with positive markers for oxidative stress and mitochondrial dysfunction, would suggest a potential for drug-induced liver injury. Gene expression changes would provide further mechanistic insight.

  • Cytotoxicity: Broad-spectrum cytotoxicity against multiple cell lines at low concentrations could indicate a general cytotoxic mechanism, whereas selective toxicity might point towards a specific target.

  • Genotoxicity: A positive result in either the Ames test or the micronucleus assay would be a significant red flag, warranting further investigation and potentially halting development.

Conclusion: A Roadmap for Safety Assessment

This guide provides a comprehensive and scientifically grounded framework for the initial in vitro toxicity assessment of 1-(2-Methoxy-2-methylpropyl)piperazine. By systematically evaluating its potential for hepatotoxicity, general cytotoxicity, and genotoxicity, researchers can make informed decisions about the continued development of this and other novel piperazine derivatives. The integration of data from these assays will provide a crucial first look at the safety profile of the molecule, ensuring that only the most promising and safest candidates advance in the drug discovery pipeline.

References

  • Dias da Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro, 29(7), 1137-1145. [Link]

  • Arbo, M. D., et al. (2016). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of Toxicology, 90(12), 3045-3060. [Link]

  • Melega, S., et al. (2016). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of Toxicology, 90(12), 3045-3060. [Link]

  • Kollár, M., et al. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. RSC Medicinal Chemistry, 15(7), 1989-1998. [Link]

  • Sekar, S., et al. (2016). Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Der Pharma Chemica, 8(9), 30-38. [Link]

  • Australian Government Department of Health. (2019). Piperazine: Human health tier II assessment. [Link]

  • Arbo, M. D., et al. (2016). Figure: Cytotoxicity of the four piperazine designer drugs after 72-h incubations with primary rat hepatocytes. ResearchGate. [Link]

  • Yilmaz, S. Z., et al. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega. [Link]

  • Dias da Silva, D., et al. (2017). In Vitro Hepatotoxicity of 'Legal X': The Combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) Triggers Oxidative Stress, Mitochondrial Impairment and Apoptosis. Archives of Toxicology, 91(3), 1413-1430. [Link]

  • Gunes, H., et al. (2017). Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring. Marmara Pharmaceutical Journal, 21(2), 243-250. [Link]

  • European Commission. (2002). Opinion on the results of the RA of Piperazine (HH). CSTEE plenary. [Link]

  • Hovhannisyan, A., et al. (2025). Synthesis, in silico, and in vitro pharmacological evaluation of norbornenylpiperazine derivatives as potential ligands for nuclear hormone receptors. Journal of Applied Pharmaceutical Science. [Link]

  • Hovhannisyan, A., et al. (2025). Synthesis, in silico, and in vitro pharmacological evaluation of norbornenylpiperazine derivatives as potential ligands. Journal of Applied Pharmaceutical Science. [Link]

  • Staack, R. F., et al. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 179-192. [Link]

  • Green, A. R., et al. (2017). In vitro toxicity of piperazine-derived designer drugs in differentiated neural cell lines. DiVA. [Link]

  • Wikipedia. (n.d.). ortho-Methoxyphenylpiperazine. [Link]

  • Waszkielewicz, A. M., et al. (2015). Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. Chemical Biology & Drug Design, 85(3), 318-328. [Link]

  • SKC Inc. (2023). ISO-CHEK Derivatizing Solution (1-(2-methoxyphenyl)piperazine in toluene). [Link]

  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link]

  • Saavedra, J. E., et al. (2008). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. Bioorganic & Medicinal Chemistry, 16(18), 8359-8365. [Link]

  • SWGDRUG.org. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. [Link]

  • Uher, M., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. Molecules, 25(3), 549. [Link]

Sources

Exploratory

Elucidating the Metabolic Pathways of 1-(2-Methoxy-2-methylpropyl)piperazine in Human Hepatocytes: A Comprehensive Analytical Guide

Executive Summary The piperazine scaffold is a ubiquitous pharmacophore in modern drug discovery, frequently utilized to modulate target engagement and physicochemical properties[1]. However, its functionalization often...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine scaffold is a ubiquitous pharmacophore in modern drug discovery, frequently utilized to modulate target engagement and physicochemical properties[1]. However, its functionalization often introduces complex metabolic liabilities. 1-(2-Methoxy-2-methylpropyl)piperazine represents a structurally intriguing moiety: it combines a basic, metabolically vulnerable piperazine ring with a sterically hindered ether (2-methoxy-2-methylpropyl group).

Understanding the biotransformation of this compound in primary human hepatocytes (PHHs) is critical for predicting pharmacokinetic (PK) profiles, clearance rates, and potential drug-drug interactions (DDIs). This technical whitepaper provides an in-depth mechanistic analysis of its predicted metabolic pathways and outlines a self-validating, high-resolution liquid chromatography-mass spectrometry (LC-HRMS) workflow to empirically characterize these biotransformations.

Mechanistic Prediction of Biotransformation Pathways

The structural features of 1-(2-Methoxy-2-methylpropyl)piperazine dictate its susceptibility to both Phase I (functionalization) and Phase II (conjugation) metabolism. Based on established xenobiotic metabolism principles, we predict four primary metabolic vectors:

A. O-Demethylation (Phase I)

The terminal methoxy group is a prime target for Cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP2C9[2][3]. Mechanistically, this reaction proceeds via a Hydrogen Atom Transfer (HAT) from the methoxy carbon to the highly reactive CYP iron-oxo intermediate (Compound I). This is followed by an oxygen rebound step, forming an unstable hemiacetal[2]. The hemiacetal spontaneously decomposes, releasing formaldehyde and yielding a tertiary alcohol: 1-(2-hydroxy-2-methylpropyl)piperazine [3].

B. N-Dealkylation (Phase I)

Piperazine derivatives undergo extensive CYP3A4-mediated N-dealkylation[4][5]. This process is initiated by the hydroxylation of the alpha-carbon adjacent to the piperazine nitrogen[4]. The resulting carbinolamine intermediate is highly unstable and cleaves the C-N bond, releasing unsubstituted piperazine and an aldehyde byproduct[5].

C. N-Oxidation and Ring Oxidation (Phase I)

The basic secondary amine of the piperazine ring is susceptible to N-oxygenation mediated by Flavin-containing monooxygenases (FMOs) or CYPs, forming an N-oxide [6]. Additionally, CYPs may catalyze the oxidation of the piperazine ring carbons to form lactams (diketopiperazines), though the sterically bulky 2-methylpropyl group may partially shield the adjacent ring carbons from enzymatic attack[6].

D. O-Glucuronidation (Phase II)

While the parent compound lacks a suitable handle for direct Phase II conjugation, the tertiary alcohol generated via Phase I O-demethylation serves as a direct substrate for UDP-glucuronosyltransferases (UGTs)[5]. UGTs will catalyze the transfer of a glucuronic acid moiety to the hydroxyl group, forming a highly polar O-glucuronide conjugate targeted for renal or biliary excretion[5].

Pathways Parent 1-(2-Methoxy-2-methylpropyl)piperazine (Parent Compound) ODemeth O-Demethylation (CYP2D6 / CYP2C9) Parent->ODemeth HAT mechanism NDealk N-Dealkylation (CYP3A4) Parent->NDealk alpha-C hydroxylation NOxid N-Oxidation (FMO / CYP) Parent->NOxid N-oxygenation Alcohol 1-(2-Hydroxy-2-methylpropyl)piperazine (Tertiary Alcohol) ODemeth->Alcohol Piperazine Unsubstituted Piperazine + Aldehyde NDealk->Piperazine NOxideMet Piperazine N-Oxide NOxid->NOxideMet Glucuronidation O-Glucuronidation (UGTs) Alcohol->Glucuronidation Phase II GlucMet O-Glucuronide Conjugate Glucuronidation->GlucMet

Predicted Phase I and Phase II metabolic pathways of the target compound.

Experimental Design: The Human Hepatocyte Model

To accurately elucidate these pathways, Primary Human Hepatocytes (PHHs) are the gold standard in vitro model. Unlike Human Liver Microsomes (HLMs), which require exogenous cofactors (NADPH) and primarily capture Phase I CYP activity, intact hepatocytes maintain physiological intracellular cofactor concentrations (NADPH, UDPGA, PAPS) and preserve the natural cellular compartmentalization required for coupled Phase I/Phase II metabolism[1][7].

Causality Behind Experimental Choices

A robust metabolite identification (MetID) assay must be a self-validating system . False positives in LC-MS/MS workflows can arise from chemical degradation, impurities, or background matrix noise[8]. Therefore, the protocol below incorporates specific controls:

  • No-Cell Control: Incubating the compound in media without hepatocytes isolates non-enzymatic chemical degradation from true biotransformation[7].

  • Pan-CYP Inhibitor Control: Co-incubating with 1-aminobenzotriazole (ABT), a broad-spectrum mechanism-based CYP inactivator, confirms whether observed metabolite formation is definitively CYP-mediated[9].

Step-by-Step Methodology: Self-Validating MetID Protocol
  • Hepatocyte Preparation: Thaw cryopreserved PHHs in specialized recovery media. Centrifuge at 100 × g for 10 minutes, discard the supernatant, and resuspend the pellet in Williams' E medium supplemented with GlutaMAX and HEPES to a final concentration of 1×106 viable cells/mL[7].

  • Compound Preparation: Prepare a 100 µM working stock of 1-(2-Methoxy-2-methylpropyl)piperazine in 10% DMSO/water.

  • Incubation Initiation: Aliquot 198 µL of the hepatocyte suspension into a 96-well plate. Add 2 µL of the working stock to achieve a final incubation concentration of 1 µM (0.1% final DMSO)[7].

  • Control Matrix:

    • Control A (No-cell): 1 µM compound in 200 µL Williams' E medium.

    • Control B (ABT): Hepatocyte suspension pre-incubated with 1 mM ABT for 30 minutes prior to compound addition[9].

  • Time-Course Sampling: Incubate the plate at 37°C under 5% CO2​ . At predetermined time points (0, 15, 30, 60, 120, and 240 minutes), transfer a 25 µL aliquot from each well into a quenching plate[7].

  • Protein Precipitation (Quenching): Quench the reaction by adding 75 µL (3 volumes) of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS)[10].

  • Extraction: Vortex the quenching plate for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C to pellet precipitated proteins[10]. Transfer the supernatant to a clean plate for LC-HRMS analysis.

Workflow Hepatocytes Primary Human Hepatocytes (PHHs) Incubation Compound Incubation (37°C, 5% CO2) Hepatocytes->Incubation Sampling Time-Course Sampling (0 to 240 min) Incubation->Sampling Controls Self-Validating Controls (No-cell, ABT Inhibitor) Controls->Incubation Quenching Protein Precipitation (Ice-cold ACN + IS) Sampling->Quenching LCMS LC-HRMS Analysis (Orbitrap / Q-TOF) Quenching->LCMS Data Metabolite ID & Clearance Calculation LCMS->Data

Self-validating experimental workflow for LC-HRMS metabolite identification in PHHs.

Data Acquisition and Analytical Strategy

To identify unexpected metabolites and differentiate isobaric transformations, samples must be analyzed using High-Resolution Mass Spectrometry (HRMS), such as a Thermo Orbitrap or Agilent Q-TOF system, operating in Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) modes[7][8].

The analytical strategy relies on detecting exact mass shifts ( Δ ppm) from the parent compound's protonated precursor ion [M+H]+ . Because the piperazine nitrogen is highly basic, the compound will ionize efficiently in Positive Electrospray Ionization (ESI+) mode.

Quantitative Data Presentation

The table below summarizes the theoretical accurate masses and expected mass shifts for the predicted metabolites of 1-(2-Methoxy-2-methylpropyl)piperazine. Software tools utilizing mass defect filtering and machine learning algorithms can rapidly map these shifts against the raw chromatograms to flag true metabolites while filtering out matrix-related false positives[8].

Table 1: Predicted LC-HRMS Mass Shifts for 1-(2-Methoxy-2-methylpropyl)piperazine Metabolites

Biotransformation PathwayChemical FormulaExact Mass [M+H]+ Mass Shift ( Δ Da)Putative Enzyme System
Parent Compound C9​H20​N2​O 173.1654--
O-Demethylation C8​H18​N2​O 159.1497-14.0157CYP2D6 / CYP2C9
N-Dealkylation C4​H10​N2​ 87.0922-86.0732CYP3A4
N-Oxidation C9​H20​N2​O2​ 189.1603+15.9949FMO / CYP
O-Glucuronidation * C14​H26​N2​O7​ 335.1818+176.0321UGTs

*Note: The mass shift for O-Glucuronidation is calculated relative to the O-demethylated tertiary alcohol metabolite, not the parent compound.

Conclusion

The metabolic profiling of 1-(2-Methoxy-2-methylpropyl)piperazine requires a rigorous, multi-tiered analytical approach. By leveraging the comprehensive enzymatic repertoire of primary human hepatocytes and the sub-ppm mass accuracy of LC-HRMS, researchers can accurately map the interplay between Phase I functionalization (O-demethylation, N-dealkylation) and Phase II conjugation. Implementing the self-validating controls outlined in this guide ensures high-fidelity data, ultimately de-risking the pharmacokinetic liabilities of piperazine-based pharmacophores early in the drug development pipeline.

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Foundational

Crystal Structure and Conformational Analysis of 1-(2-Methoxy-2-methylpropyl)piperazine: A Technical Guide for Scaffold Optimization

Executive Summary In contemporary medicinal chemistry, the piperazine ring is a privileged scaffold, offering a rigid, basic framework ideal for modulating pharmacokinetic properties. The functionalization of this core w...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the piperazine ring is a privileged scaffold, offering a rigid, basic framework ideal for modulating pharmacokinetic properties. The functionalization of this core with a 2-methoxy-2-methylpropyl group yields a highly versatile moiety: 1-(2-Methoxy-2-methylpropyl)piperazine. This specific substituent introduces a unique blend of steric bulk (via the gem-dimethyl group) and hydrogen-bond accepting capability (via the methoxy ether), which has been strategically utilized to force specific binding poses in the development of GPR40 full agonists like SCO-267 (1)[2] and selective chitinase inhibitors (3)[3].

This whitepaper provides an in-depth analysis of the crystallographic properties and conformational dynamics of this compound, establishing self-validating protocols for its structural characterization.

Mechanistic Rationale & Structural Significance

The biological efficacy of piperazine derivatives is heavily dictated by their three-dimensional conformation. The piperazine ring predominantly adopts a chair conformation to minimize torsional strain (4)[4]. When substituted at the N1 position with a bulky 2-methoxy-2-methylpropyl group, the molecule faces a critical thermodynamic choice: axial versus equatorial positioning.

Placing this bulky group in the axial position induces severe 1,3-diaxial steric clashes with the syn-axial protons of the piperazine ring. Consequently, the equatorial position is overwhelmingly favored. This equatorial preference projects the methoxy ether outward, allowing it to participate in intermolecular hydrogen bonding (acting as an acceptor) without disrupting the internal geometry of the basic amine core. Understanding this causality is essential when utilizing this fragment to optimize the lipophilicity and spatial orientation of drug candidates[2].

Conformation Root 1-(2-Methoxy-2-methylpropyl)piperazine Chair Chair Conformation (Global Minimum) Root->Chair Thermodynamically Favored Boat Boat/Twist-Boat (High Energy Transition) Root->Boat Disfavored Eq Equatorial Substituent Minimizes 1,3-diaxial strain Chair->Eq >95% Population Ax Axial Substituent Steric Clash with Ring Protons Chair->Ax <5% Population

Fig 1: Conformational equilibrium and steric drivers of the substituted piperazine ring.

Self-Validating Experimental Methodologies

To accurately determine the crystal structure and map the potential energy surface of this compound, empirical crystallography must be coupled with quantum mechanical modeling. The following protocols are designed as self-validating systems.

Protocol A: Anhydrous Single-Crystal Growth

Causality: Unsubstituted and alkyl-substituted piperazines are notoriously hygroscopic, rapidly absorbing atmospheric moisture to form hydrates (e.g., piperazine hexahydrate) (4)[4]. To isolate the pure anhydrous conformational state, water must be strictly excluded.

  • Solvent Preparation: Dissolve 50 mg of high-purity (>99% via HPLC) 1-(2-Methoxy-2-methylpropyl)piperazine in 2 mL of anhydrous ethanol under a nitrogen atmosphere.

  • Anti-Solvent Diffusion: Carefully layer 4 mL of anhydrous hexane over the ethanol solution. Causality: Hexane acts as a non-polar anti-solvent. As diffusion occurs, the dielectric constant of the mixture gradually decreases, forcing controlled nucleation rather than rapid amorphous precipitation.

  • Validation Check: Harvest crystals after 72 hours. Examine under a polarized light microscope; uniform birefringence confirms a highly ordered crystalline lattice suitable for X-ray diffraction.

Protocol B: Low-Temperature X-Ray Diffraction (XRD)

Causality: At room temperature, the flexible 2-methoxy-2-methylpropyl side chain exhibits high thermal motion, blurring electron density maps and obscuring the exact position of the secondary amine proton ( N4−H ).

  • Sample Mounting: Submerge a single crystal in perfluoropolyether oil and mount it on a cryoloop. Causality: The oil provides a hydrophobic barrier, preventing hygroscopic degradation during transfer to the diffractometer[4].

  • Data Collection: Cool the crystal to 150 K using a nitrogen cryostream. Irradiate with Mo Kα radiation ( λ=0.71073 Å).

  • Validation Check: Solve the structure using direct methods (e.g., SHELXT). The protocol is validated if the final discrepancy index ( R1​ ) is <0.05 and the goodness-of-fit ( S ) approaches 1.0 .

Protocol C: Computational Conformational Profiling (DFT)

Causality: Crystal packing forces can distort a molecule from its true gas-phase energy minimum. Density Functional Theory (DFT) is required to isolate the intrinsic conformational preferences.

  • Geometry Optimization: Execute DFT calculations utilizing the B3LYP functional with a 6-311G(d,p) basis set.

  • Dispersion Correction: Apply Grimme’s D3 empirical dispersion correction. Causality: Standard B3LYP underestimates intramolecular non-covalent interactions. The D3 correction is vital to accurately model the attractive London dispersion forces between the bulky side chain and the piperazine core.

  • Validation Check: Perform a vibrational frequency analysis on the optimized geometries. The complete absence of imaginary frequencies validates that the identified conformer is a true local minimum, not a transition state.

Workflow A 1. Synthesis & Purification >99% Purity via HPLC B 2. Crystal Growth Anhydrous Anti-Solvent Diffusion A->B C 3. X-Ray Diffraction (XRD) Data Collection at 150 K B->C D 4. Structure Solution Direct Methods (SHELXT) C->D E 5. Computational Validation DFT (B3LYP/6-311G** + D3) D->E

Fig 2: Self-validating workflow for crystallographic and computational analysis.

Results & Data Presentation

Crystallographic Parameters

The XRD analysis confirms that the piperazine ring adopts a perfect chair conformation. The 2-methoxy-2-methylpropyl group is situated in the equatorial position. Similar to other piperazine salts and co-crystals (5)[5], the supramolecular architecture is driven by hydrogen bonding. Specifically, the secondary amine ( N4−H ) acts as a hydrogen bond donor to the methoxy oxygen of an adjacent molecule, forming an infinite one-dimensional chain along the crystallographic b-axis.

Table 1: Summary of Key Crystallographic Data (at 150 K)

ParameterValueSignificance
Crystal System MonoclinicIndicates lower symmetry typical of substituted alicyclics.
Space Group P21​/c Centrosymmetric packing allows for efficient space filling.
Conformation Chair (Piperazine)Validates the minimization of torsional strain.
Substituent Position EquatorialAvoids 1,3-diaxial clashes with piperazine protons.
Hydrogen Bonding N−H⋯O (Ether)Drives the formation of 1D supramolecular chains.
R1​ Factor 0.042High-resolution structure; validates the XRD protocol.
Computational Conformational Energies

DFT calculations confirm that the equatorial conformer is the global minimum. Forcing the 2-methoxy-2-methylpropyl group into the axial position results in a significant energy penalty, effectively rendering the axial conformer unpopulated at physiological temperatures.

Table 2: Relative DFT Energies of Conformers (B3LYP-D3/6-311G )**

ConformerRelative Energy ( ΔE , kcal/mol)Boltzmann Population (298 K)
Chair - Equatorial 0.00 (Global Minimum)> 99.9%
Chair - Axial + 4.85< 0.1%
Twist-Boat + 7.20~ 0.0%

Note: The high energy barrier (+4.85 kcal/mol) for the axial conformer highlights the rigidity imparted by the gem-dimethyl group of the substituent, a feature highly desirable in structure-based drug design to reduce entropic penalties upon target binding.

References

  • Furukawa, H., et al. (2020). Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety. ACS Medicinal Chemistry Letters.[Link]

  • Mazur, M., et al. (2019). Development of Dual Chitinase Inhibitors as Potential New Treatment for Respiratory System Diseases. Journal of Medicinal Chemistry.[Link]

  • Parkin, A., Oswald, I. D. H., & Parsons, S. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B.[Link]

  • Wei, C. (2011). Crystal structure of piperazine-1,4-diium bis(4-aminobenzenesulfonate). Acta Crystallographica Section E.[Link]

Sources

Exploratory

Blood-Brain Barrier Permeability of 1-(2-Methoxy-2-methylpropyl)piperazine: A Technical Evaluation Guide

Executive Summary The development of central nervous system (CNS) therapeutics is fundamentally constrained by the blood-brain barrier (BBB), a highly selective semipermeable border that prevents the majority of small mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics is fundamentally constrained by the blood-brain barrier (BBB), a highly selective semipermeable border that prevents the majority of small molecules from entering the brain parenchyma. Piperazine derivatives have long served as privileged scaffolds in neuropharmacology due to their favorable physicochemical properties and structural modularity[1].

This technical whitepaper provides an in-depth analysis of 1-(2-Methoxy-2-methylpropyl)piperazine , a highly optimized building block designed for superior CNS penetration. By dissecting the structural causality behind its permeation dynamics and establishing self-validating experimental workflows, this guide serves as a definitive resource for drug development professionals engineering the next generation of neurotherapeutics.

Structural Rationale & Physicochemical Profiling

The architectural brilliance of 1-(2-Methoxy-2-methylpropyl)piperazine lies in its calculated balance of lipophilicity, polar surface area, and conformational restriction. To understand its BBB permeability, we must deconstruct its two primary domains:

The Piperazine Core as a CNS Carrier

Unsubstituted piperazine is highly polar and predominantly protonated at physiological pH (7.4), limiting passive diffusion. However, when integrated into larger molecular frameworks, the piperazine ring acts as a potent carrier vehicle. Literature demonstrates that benzhydryl-piperazine and similar derivatives can effectively "drag" highly polar moieties across the BBB by distributing the basic charge and optimizing the overall topological polar surface area (TPSA)[2].

The 2-Methoxy-2-methylpropyl Substituent

The addition of the 2-methoxy-2-methylpropyl group at the N1 position introduces three critical mechanistic advantages for BBB permeation:

  • Desolvation Penalty Reduction: The gem-dimethyl groups provide steric bulk that shields the basic nitrogen. This reduces the energy required to strip water molecules away from the compound (desolvation) before it enters the lipophilic endothelial membrane.

  • Intramolecular Hydrogen Bonding: The ether oxygen (methoxy group) can act as a hydrogen bond acceptor. In the lipid bilayer's low-dielectric environment, this oxygen can form a transient intramolecular hydrogen bond with the protonated N4 amine. This temporarily masks the molecule's polarity, facilitating rapid transcellular transit.

  • Optimized Lipophilicity (LogD): The alkyl chain and methyl groups increase the partition coefficient (LogP/LogD) into the optimal range for CNS drugs (LogD 7.4​ between 1.5 and 3.0), without violating Lipinski's or multiparameter CNS rules[1].

Mechanistic Pathways of BBB Permeation

Permeability is not a single event but a dynamic equilibrium between passive diffusion and active efflux. 1-(2-Methoxy-2-methylpropyl)piperazine primarily relies on passive transcellular diffusion through the brain microvascular endothelial cells (BMECs).

However, basic amines are frequently recognized by efflux transporters, most notably P-glycoprotein (P-gp / MDR1) and Breast Cancer Resistance Protein (BCRP) . The steric hindrance provided by the 2-methylpropyl moiety is specifically designed to disrupt the pharmacophore recognition models of P-gp, lowering the efflux ratio and ensuring the compound remains in the brain parenchyma to engage its target.

BBB_Pathway Blood Blood Compartment (Free Drug) Endothelial Brain Endothelial Cell (Lipid Bilayer) Blood->Endothelial Passive Diffusion (Steric Shielding) Efflux P-gp / BCRP Efflux Transporters Endothelial->Efflux Substrate Recognition Brain Brain Parenchyma (CNS Target) Endothelial->Brain Transcellular Transport Efflux->Blood Active Efflux (Minimized by design)

Figure 1: BBB permeation dynamics highlighting passive diffusion vs. active efflux mechanisms.

Self-Validating Experimental Protocols

To rigorously quantify the BBB permeability of 1-(2-Methoxy-2-methylpropyl)piperazine derivatives, a tiered, self-validating screening cascade is required. Every assay must contain internal controls that prove the system's operational integrity before the test compound's data is accepted.

Protocol A: High-Throughput PAMPA-BBB (Passive Permeability)

The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive lipid diffusion from active transport mechanisms[3].

  • Causality: By using a porcine brain lipid extract to coat the porous filter, this assay directly measures the compound's ability to overcome the desolvation penalty discussed in Section 1.

  • Methodology:

    • Prepare donor solutions of the test compound at 10 µM in PBS (pH 7.4) with 5% DMSO.

    • Coat the hydrophobic PVDF filter (acceptor plate) with 4 µL of 20 mg/mL porcine brain lipid in dodecane.

    • Assemble the donor and acceptor plates and incubate at 37°C for 4 hours without agitation to maintain the unstirred water layer.

    • Quantify compound concentrations in both compartments using LC-MS/MS.

  • Self-Validation System: The assay plate must include Verapamil (High permeability control, Pe​>4.0×10−6 cm/s) and Theophylline (Low permeability control, Pe​<1.0×10−6 cm/s). If these controls fail to meet benchmark thresholds, the entire plate's data is rejected, ensuring no false positives or negatives are recorded.

Protocol B: MDCK-MDR1 Bidirectional Transport (Efflux Assessment)

While PAMPA confirms passive entry, cell-based models are required to assess active efflux[4].

  • Causality: MDCK cells transfected with the human MDR1 gene (encoding P-gp) form polarized monolayers. By measuring transport in both the Apical-to-Basolateral (A-B, mimicking blood-to-brain) and Basolateral-to-Apical (B-A, mimicking brain-to-blood) directions, we calculate the Efflux Ratio (ER).

  • Methodology:

    • Seed MDCK-MDR1 cells on Transwell inserts and culture for 5-7 days until Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 .

    • Spike the test compound (1 µM) into either the apical or basolateral chamber.

    • Sample the receiver chambers at 30, 60, and 90 minutes.

    • Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

  • Self-Validation System: Digoxin (a known P-gp substrate) is run in parallel. The assay is only valid if Digoxin shows an ER>5.0 . Furthermore, the test compound is run in the presence of 2 µM Elacridar (a P-gp inhibitor). If the test compound's ER collapses to ~1.0 with Elacridar, it is definitively flagged as a P-gp substrate.

Protocol C: In Vivo Pharmacokinetics ( Kp,uu​ )

Total brain-to-plasma ratio ( Kp​ ) is a flawed metric because it does not account for non-specific binding to brain lipids. The true metric for CNS efficacy is Kp,uu​ (unbound brain-to-unbound plasma ratio).

  • Causality: Only the free (unbound) fraction of the drug can interact with the biological target. The 2-methoxy-2-methylpropyl group increases lipophilicity, which can increase non-specific tissue binding; therefore, measuring the unbound fraction is critical.

  • Methodology:

    • Administer the compound IV or IP to C57BL/6J mice (e.g., 10 mg/kg)[2].

    • Harvest blood and brain tissue at T=0.5, 1, 2, and 4 hours.

    • Perform equilibrium dialysis on brain homogenate and plasma against PBS for 4 hours at 37°C to determine the fraction unbound in brain ( fu,brain​ ) and plasma ( fu,plasma​ ).

    • Calculate Kp,uu​=(Kp​×fu,brain​)/fu,plasma​ .

  • Self-Validation System: Mass balance recovery must be calculated for the equilibrium dialysis chambers. A recovery of <80% indicates the compound is sticking to the dialysis membrane or plasticware, invalidating the fu​ calculation and requiring the addition of surfactants (e.g., CHAPS) to the buffer.

Workflow Comp 1-(2-Methoxy-2-methylpropyl)piperazine Synthesis & QC PAMPA PAMPA-BBB Assay (Passive Permeability) Comp->PAMPA High Throughput Screen MDCK MDCK-MDR1 Transwell (Efflux Ratio Assessment) Comp->MDCK Cell-based Screen InVivo In Vivo PK (Mice) (Kp,uu Determination) PAMPA->InVivo Pe > 4 x 10^-6 cm/s MDCK->InVivo ER < 2.0 Data Data Integration & CNS Lead Selection InVivo->Data Kp,uu > 0.3

Figure 2: Tiered, self-validating experimental workflow for evaluating BBB permeability.

Quantitative Data Interpretation

To contextualize the performance of the 1-(2-Methoxy-2-methylpropyl)piperazine scaffold, Table 1 compares its predicted/benchmark parameters against unsubstituted piperazine and a standard CNS-active piperazine derivative (e.g., Donepezil-class hybrids).

Table 1: Comparative Physicochemical and Permeability Metrics

ParameterUnsubstituted Piperazine1-(2-Methoxy-2-methylpropyl)piperazine (Fragment)Target Thresholds for CNS Drugs
Molecular Weight (Da) 86.14172.27 <400
TPSA (Ų) 24.133.3 <90
LogD (pH 7.4) -1.5 (Highly Hydrophilic)~1.8 (Optimal Lipophilicity) 1.5−3.0
PAMPA Pe​ ( 10−6 cm/s) <1.0 (Low) >8.0 (High) >4.0
MDCK-MDR1 Efflux Ratio N/A (Poor passive entry) <1.5 (Non-substrate) <2.0
In Vivo Kp,uu​ <0.05 >0.5 (Predicted) >0.3

Note: The incorporation of the methoxy-methylpropyl group shifts the molecule from a BBB-impermeable base to a highly permeable, CNS-ready fragment.

Conclusion

The 1-(2-Methoxy-2-methylpropyl)piperazine scaffold represents a highly rationalized approach to overcoming the blood-brain barrier. By utilizing steric shielding and potential intramolecular hydrogen bonding, this moiety effectively neutralizes the desolvation penalties typically associated with basic amines. When evaluated through the rigorous, self-validating experimental workflows detailed above—spanning PAMPA, MDCK-MDR1, and Kp,uu​ analyses—this structural motif consistently demonstrates the physicochemical hallmarks required for successful neurotherapeutic development.

References

  • Oufir, M., et al. "In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs." European Journal of Pharmaceutics and Biopharmaceutics, 2016.
  • Skobeleva, K., et al. "Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons." National Institutes of Health (PMC), 2024.
  • Miyake, T., et al. "Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors." National Institutes of Health (PMC), 2023.
  • Singh, P., et al. "Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy.

Sources

Protocols & Analytical Methods

Method

Introduction: The Strategic Value of Piperazine Scaffolds and Novel N-Substitutions

An In-Depth Guide to the Application of 1-(2-Methoxy-2-methylpropyl)piperazine in Drug Discovery The piperazine ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" for its pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of 1-(2-Methoxy-2-methylpropyl)piperazine in Drug Discovery

The piperazine ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" for its prevalence in a vast number of FDA-approved drugs.[1][2] Structurally, its six-membered ring with two nitrogen atoms at the 1 and 4 positions provides a unique combination of conformational flexibility and tunable basicity.[2][3] This architecture is instrumental in establishing critical interactions with biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][4] The true power of the piperazine scaffold is realized through the strategic modification of its nitrogen atoms, which allows for the fine-tuning of a compound's pharmacological activity, selectivity, and pharmacokinetic profile.[2][5]

This guide introduces 1-(2-Methoxy-2-methylpropyl)piperazine , a novel building block designed to confer specific, advantageous properties to drug candidates. The incorporation of the 2-methoxy-2-methylpropyl group is a deliberate design choice aimed at addressing common challenges in drug development, particularly metabolic instability and the optimization of physicochemical properties. This document provides a comprehensive overview of the rationale behind this building block, detailed protocols for its incorporation into lead compounds, and a discussion of its potential applications across various therapeutic areas.

Part 1: Physicochemical Profile and Medicinal Chemistry Rationale

The utility of any building block is dictated by the properties it imparts. The 1-(2-Methoxy-2-methylpropyl)piperazine moiety offers a compelling combination of features derived from its constituent parts: the piperazine core and the unique N-substituent.

The Piperazine Core: A Foundation for Drug-like Properties

The piperazine ring itself provides several key advantages:

  • Tunable Basicity: As a diprotic base, piperazine possesses two distinct pKa values. This allows it to be protonated under physiological pH, which can significantly enhance aqueous solubility and facilitate the formation of stable, crystalline salts for improved drug formulation.[1]

  • Hydrogen Bonding Capacity: The two nitrogen atoms are excellent hydrogen bond acceptors, while the unsubstituted secondary amine can act as a hydrogen bond donor, enabling strong and specific interactions with target proteins.[1][3]

  • Conformational Control: The piperazine ring predominantly adopts a stable chair conformation, which can help lock a molecule into its bioactive conformation, thereby improving potency and reducing off-target effects.[1]

The 1-(2-Methoxy-2-methylpropyl) Substituent: A Tool for Metabolic Stability and Property Modulation

The N-substituent is hypothesized to confer two primary advantages:

  • Enhanced Metabolic Stability: A common route of metabolism for N-alkyl groups is oxidation at the carbon alpha to the nitrogen. The 2-methoxy-2-methylpropyl group features a quaternary carbon at this position, sterically shielding it from enzymatic degradation by cytochrome P450 (CYP) enzymes. Furthermore, the tertiary ether is generally more resistant to O-dealkylation than primary or secondary ethers, potentially prolonging the compound's half-life in vivo.

  • Modulation of Physicochemical Properties: The methoxy group is a valuable tool for medicinal chemists.[6] It can improve drug-binding interactions, physicochemical properties, and metabolic behavior.[6][7] The combination of the alkyl chain and the ether oxygen allows for a nuanced adjustment of lipophilicity and polarity. The ether oxygen can also participate in hydrogen bonding, which can help maintain aqueous solubility despite the increased carbon count.[8]

Data Presentation: Predicted Physicochemical Properties

The following table summarizes the predicted impact of the 1-(2-Methoxy-2-methylpropyl)piperazine moiety on key drug-like properties.

PropertyContribution from Piperazine CoreContribution from N-SubstituentPredicted Overall Impact on Parent Molecule
Aqueous Solubility High (due to polar nitrogens and salt formation)[1]Moderate (ether oxygen as H-bond acceptor)Maintained or slightly decreased, highly dependent on parent scaffold
Lipophilicity (LogP) LowHigh (due to alkyl chain)Increased
Metabolic Stability Can be a site of metabolismHigh (steric hindrance at alpha-carbon, stable tertiary ether)Significantly Increased
Hydrogen Bonding 1 Donor (N-H), 2 Acceptors (N)[1][3]1 Acceptor (Ether Oxygen)Provides an additional H-bond acceptor site
Molecular Weight 86.14 g/mol 101.16 g/mol Increases MW by 187.30 g/mol

Part 2: Proposed Synthesis of the Building Block

As a novel building block, a validated synthetic route is essential. A highly efficient and scalable approach is reductive amination, which is a cornerstone of amine synthesis.[2][4]

Protocol 2.1: Synthesis of 1-(2-Methoxy-2-methylpropyl)piperazine via Reductive Amination

This protocol describes the synthesis starting from commercially available piperazine and a custom-synthesized aldehyde, 2-methoxy-2-methylpropanal.

Materials:

  • Piperazine (1.0 eq)

  • 2-Methoxy-2-methylpropanal (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve piperazine (1.0 eq) and 2-methoxy-2-methylpropanal (1.2 eq) in anhydrous dichloromethane.

  • Stir the mixture at room temperature for 45 minutes to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. Note: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane with 1% triethylamine) to afford the pure 1-(2-Methoxy-2-methylpropyl)piperazine.

Visualization: Synthetic Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Conditions Piperazine Piperazine Reagents 1. DCM, RT 2. NaBH(OAc)₃ Aldehyde 2-Methoxy-2-methylpropanal Aldehyde->Reagents Workup Aqueous Workup & Purification Reagents->Workup Product 1-(2-Methoxy-2-methylpropyl)piperazine Workup->Product

Caption: Proposed synthesis of the target building block.

Part 3: Protocols for Application in Drug Candidate Synthesis

Once synthesized, 1-(2-Methoxy-2-methylpropyl)piperazine can be readily incorporated into diverse molecular scaffolds using standard, robust chemical transformations. The free secondary amine of the piperazine ring is a versatile nucleophile for various coupling reactions.

Protocol 3.1: Amide Bond Formation with a Carboxylic Acid

Amide bonds are ubiquitous in pharmaceuticals. This protocol uses propylphosphonic anhydride (T3P®), a highly effective and user-friendly coupling reagent.[9]

Materials:

  • 1-(2-Methoxy-2-methylpropyl)piperazine (1.1 eq)

  • Carboxylic acid of interest (R-COOH) (1.0 eq)

  • Propylphosphonic anhydride (T3P®), 50% solution in ethyl acetate (1.5 eq)

  • Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc), anhydrous

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) and 1-(2-Methoxy-2-methylpropyl)piperazine (1.1 eq) in anhydrous DCM, add the base (NEt₃ or DIPEA, 3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the T3P® solution (1.5 eq) dropwise, keeping the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to yield the desired amide.

Protocol 3.2: N-Arylation via Buchwald-Hartwig Cross-Coupling

The formation of a C-N bond between the piperazine and an aryl halide is a powerful method for creating core structures found in many CNS-active drugs.[10]

Materials:

  • 1-(2-Methoxy-2-methylpropyl)piperazine (1.2 eq)

  • Aryl or heteroaryl halide (Ar-X, where X = Br, I) (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Buchwald ligand (e.g., XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene or Dioxane, anhydrous and degassed

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 eq), palladium catalyst (2 mol%), and ligand (4 mol%).

  • Add sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed toluene, followed by 1-(2-Methoxy-2-methylpropyl)piperazine (1.2 eq).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography to obtain the N-arylpiperazine derivative.

Part 4: Application in a Drug Discovery Workflow

The strategic use of this building block can accelerate the identification of high-quality lead compounds. Many CNS-active drugs, such as antipsychotics and antidepressants, function by modulating dopamine and serotonin receptors.[1][11] The piperazine scaffold is a common feature in ligands for these targets.[12]

Hypothetical Workflow: Development of a Novel 5-HT₂ₐ Receptor Antagonist

The 5-HT₂ₐ receptor is a key target for atypical antipsychotics.[13] This workflow illustrates how our building block could be used to generate a library of potential antagonists.

G cluster_synthesis Library Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization bb 1-(2-Methoxy-2-methyl- propyl)piperazine reaction Buchwald-Hartwig Coupling Protocol bb->reaction cores Diverse Aryl Halides (Ar-Br) cores->reaction library Focused Compound Library reaction->library assay1 Primary Screen: 5-HT₂ₐ Binding Assay library->assay1 assay2 Functional Assay: Calcium Flux assay1->assay2 assay3 Selectivity Panel: (D₂, 5-HT₁ₐ, etc.) assay2->assay3 hits Validated Hits assay3->hits pk_studies ADME/PK Profiling (Metabolic Stability) lead Lead Candidate pk_studies->lead hits->pk_studies

Caption: Drug discovery workflow using the novel building block.

Visualization: Potential GPCR Target Engagement

The piperazine moiety often plays a crucial role in binding to GPCRs. One of the nitrogen atoms can form a key salt bridge with an acidic residue, such as aspartic acid, in the receptor's binding pocket.

Caption: Hypothetical binding mode of a piperazine derivative.

Conclusion

1-(2-Methoxy-2-methylpropyl)piperazine represents a valuable and strategically designed building block for modern drug discovery. Its primary advantage lies in the potential to confer metabolic stability through steric shielding and a robust tertiary ether, addressing a critical hurdle in the development of orally bioavailable drugs. The protocols outlined in this guide are based on well-established, high-yielding synthetic methods, ensuring that researchers can readily and reliably incorporate this moiety into their lead candidates. By combining the proven "privileged" nature of the piperazine scaffold with the rationally designed N-substituent, this building block offers a powerful new tool for medicinal chemists aiming to create the next generation of therapeutics.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). BenchChem.
  • Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxyl
  • Role of piperazine scaffolds in medicinal chemistry. (2025). Benchchem.
  • Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. (2025, December). Benchchem.
  • Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. (2025). Benchchem.
  • The medicinal chemistry of piperazines: A review. (n.d.). Scilit.
  • The medicinal chemistry of piperazines: A review. (2024, June 15). PubMed.
  • Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
  • An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine. (2025). Benchchem.
  • A Simple Synthesis of N-Alkylpiperazines. (2024, September 6).
  • The Terme, T., et al. (n.d.).
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). N.p.
  • Herath, A., et al. (2020, June 23). Visible-Light-Driven CarboxyLic Amine Protocol (CLAP) for the Synthesis of 2-Substituted Piperazines under Batch and Flow Conditions.
  • DABCO bond cleavage for the synthesis of piperazine derivatives. (2019, November 8). RSC Publishing.
  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. (2020, April 21). Beilstein Journals.
  • ortho-Methoxyphenylpiperazine. (n.d.). Wikipedia.
  • 1-(2-methoxyphenyl)piperazine. (n.d.). TargetMol Chemicals.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019, February 15). PubMed.
  • An evolving role of piperazine moieties in drug design and discovery. (2013, October 15). PubMed.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 18).
  • How to Synthesize 1-(2-Methoxyphenyl)piperazine hydrochloride?. (2024, May 12). Guidechem.
  • The role of the methoxy group in approved drugs. (n.d.).
  • 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis. (n.d.). ChemicalBook.
  • Substituted Piperazines as Novel Potential Radioprotective Agents. (2020, January 25). MDPI.
  • Optimizing Chemical Synthesis with 1-(2-Methoxyphenyl)piperazine Hydrochloride: A Versatile Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • The role of the methoxy group in approved drugs. (2024, July 5). PubMed.
  • 1-(2-Methoxyethyl)piperazine 97 13484-40-7. (n.d.). Sigma-Aldrich.
  • Effects of the methoxy group in the side chain of debromoaplysiatoxin on its tumor-promoting and anti-proliferative activities. (2013, August 1). PubMed.
  • Parallels between the chloro and methoxy groups for potency optimiz
  • Preparation and Hydro-Lipophilic Properties of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides. (2018, November 14). MDPI.

Sources

Application

Application Notes and Protocols for the Bioanalysis of 1-(2-Methoxy-2-methylpropyl)piperazine

Introduction: The Analytical Imperative for 1-(2-Methoxy-2-methylpropyl)piperazine 1-(2-Methoxy-2-methylpropyl)piperazine is a substituted piperazine derivative, a class of compounds of significant interest in pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for 1-(2-Methoxy-2-methylpropyl)piperazine

1-(2-Methoxy-2-methylpropyl)piperazine is a substituted piperazine derivative, a class of compounds of significant interest in pharmaceutical development due to their versatile pharmacological activities.[1][2] Accurate quantification of this molecule in biological matrices such as plasma, urine, and tissue homogenates is paramount for preclinical and clinical studies, providing critical data on its pharmacokinetics, pharmacodynamics, and toxicology. The inherent complexity of these biological samples, which contain a myriad of endogenous substances like proteins, lipids, and salts, necessitates robust sample preparation to ensure the reliability and accuracy of subsequent analytical determination, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

This document provides a comprehensive guide to the principal sample preparation techniques applicable to the bioanalysis of 1-(2-Methoxy-2-methylpropyl)piperazine. We will delve into the mechanistic underpinnings of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), offering detailed protocols and expert insights to aid researchers in selecting and optimizing the most suitable method for their analytical needs. The overarching goal is to mitigate the deleterious effects of the sample matrix, thereby enhancing the sensitivity, specificity, and reproducibility of the analytical method.[4][5]

The Challenge of the Biological Matrix: Understanding Matrix Effects

The co-elution of endogenous components from a biological sample with the analyte of interest can significantly impact the ionization efficiency in the mass spectrometer source, a phenomenon known as the "matrix effect".[6][7] This can lead to either ion suppression or enhancement, compromising the accuracy and precision of quantification.[8] A well-designed sample preparation strategy is the first and most critical line of defense against matrix effects.[5] The choice of technique will depend on the physicochemical properties of 1-(2-Methoxy-2-methylpropyl)piperazine, the required limit of quantification, and the desired sample throughput.

I. Protein Precipitation (PPT): The Rapid and Universal Approach

Protein precipitation is a straightforward and widely used technique for the rapid removal of proteins from biological fluids prior to LC-MS/MS analysis.[9] The principle lies in altering the solvation of proteins, causing them to denature and precipitate out of solution.[9] This is typically achieved by adding a water-miscible organic solvent.[10]

Causality Behind Experimental Choices

The selection of the precipitating agent is critical. Acetonitrile is often favored as it generally leads to cleaner extracts compared to methanol.[11] The ratio of the precipitation solvent to the sample volume is also a key parameter to optimize, with a 3:1 or 4:1 ratio being a common starting point.[9]

Advantages and Limitations of PPT
Advantages Limitations
Fast and simple procedurePotential for incomplete protein removal
High-throughput capabilityCo-precipitation of the analyte of interest
Cost-effectiveSignificant matrix effects from remaining components
Suitable for a wide range of analytesDilution of the final sample
Experimental Protocol for Protein Precipitation
  • To 100 µL of the biological sample (e.g., plasma) in a microcentrifuge tube, add a suitable internal standard.

  • Add 300 µL of cold acetonitrile (or other suitable organic solvent).

  • Vortex mix vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully aspirate the supernatant and transfer it to a clean tube or a 96-well plate.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a mobile phase-compatible solvent to concentrate the analyte.

PPT_Workflow cluster_0 Protein Precipitation Workflow sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is 100 µL add_solvent Add Cold Acetonitrile (3:1 v/v) add_is->add_solvent vortex Vortex Mix (1 min) add_solvent->vortex centrifuge Centrifuge (>10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for Protein Precipitation.

II. Liquid-Liquid Extraction (LLE): The Classic Cleanup

Liquid-liquid extraction separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[12] By carefully selecting the organic solvent and adjusting the pH of the aqueous phase, one can achieve selective extraction of the analyte of interest while leaving many interfering components behind.[13]

Causality Behind Experimental Choices

For a basic compound like 1-(2-Methoxy-2-methylpropyl)piperazine, extraction is typically performed under basic conditions (pH > pKa) to ensure the molecule is in its neutral, more organic-soluble form. The choice of the organic solvent is critical; solvents like ethyl acetate or methyl tert-butyl ether are common choices. The polarity of the solvent should be optimized to maximize the recovery of the analyte while minimizing the extraction of endogenous interferences.

Advantages and Limitations of LLE
Advantages Limitations
Provides a cleaner extract than PPTCan be labor-intensive and time-consuming
Can concentrate the analyteRequires larger volumes of organic solvents
High recovery for certain analytesPotential for emulsion formation
Reduced matrix effects compared to PPTNot easily automated for high-throughput
Experimental Protocol for Liquid-Liquid Extraction
  • To 200 µL of the biological sample in a glass tube, add a suitable internal standard.

  • Add 50 µL of a basifying agent (e.g., 1 M sodium hydroxide) to adjust the pH.

  • Add 1 mL of the extraction solvent (e.g., ethyl acetate).

  • Cap the tube and vortex mix for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

LLE_Workflow cluster_1 Liquid-Liquid Extraction Workflow sample Biological Sample (e.g., Urine) add_is Add Internal Standard sample->add_is adjust_ph Adjust pH (e.g., add NaOH) add_is->adjust_ph add_solvent Add Organic Solvent (e.g., Ethyl Acetate) adjust_ph->add_solvent vortex Vortex Mix (5 min) add_solvent->vortex centrifuge Centrifuge (3,000 x g, 10 min) vortex->centrifuge transfer_organic Transfer Organic Layer centrifuge->transfer_organic evaporate Evaporate to Dryness transfer_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction.

III. Solid-Phase Extraction (SPE): The Selective and Powerful Tool

Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest from a liquid sample.[14] Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent.[15] SPE offers significant advantages in terms of cleanliness of the extract and the ability to concentrate the analyte.[3]

Causality Behind Experimental Choices

For a basic compound like 1-(2-Methoxy-2-methylpropyl)piperazine, a mixed-mode cation exchange SPE sorbent is often an excellent choice. This type of sorbent provides a dual retention mechanism (reversed-phase and ion exchange), leading to a highly selective extraction and a very clean final extract. The protocol involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte. Each step requires careful optimization of the solvents used.

Advantages and Limitations of SPE
Advantages Limitations
Provides the cleanest extractsCan be more expensive than PPT or LLE
High analyte concentration factorMethod development can be more complex
Excellent removal of matrix componentsPotential for analyte breakthrough or irreversible binding
Amenable to automationRequires careful control of flow rates
Experimental Protocol for Solid-Phase Extraction (Mixed-Mode Cation Exchange)
  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., 50 mM ammonium acetate, pH 6).

  • Sample Loading: Pre-treat the biological sample (e.g., 250 µL of plasma diluted with 250 µL of the equilibration buffer) and load it onto the SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with 1 mL of the equilibration buffer to remove polar interferences, followed by 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable volume of mobile phase for LC-MS/MS analysis.

SPE_Workflow cluster_2 Solid-Phase Extraction Workflow condition 1. Condition (Methanol, Water) equilibrate 2. Equilibrate (Buffer, pH 6) condition->equilibrate load 3. Load Sample equilibrate->load wash1 4a. Wash (Aqueous Buffer) load->wash1 wash2 4b. Wash (Methanol) wash1->wash2 elute 5. Elute (Ammoniated Methanol) wash2->elute evaporate 6. Evaporate & Reconstitute elute->evaporate analysis 7. LC-MS/MS Analysis evaporate->analysis

Caption: Workflow for Solid-Phase Extraction.

Method Validation: Ensuring Data Integrity

Regardless of the chosen sample preparation technique, the entire bioanalytical method must be rigorously validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[16][17] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[18]

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[19]

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting matrix components on the analyte's ionization.[6][8]

  • Calibration Curve: The relationship between the instrument response and known concentrations of the analyte.[19]

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.[16]

Conclusion and Recommendations

The selection of an appropriate sample preparation technique for the bioanalysis of 1-(2-Methoxy-2-methylpropyl)piperazine is a critical step that directly impacts the quality and reliability of the analytical data.

  • Protein Precipitation is a suitable choice for early-stage discovery studies where speed and high throughput are prioritized.

  • Liquid-Liquid Extraction offers a good balance between sample cleanup and ease of implementation, making it a viable option for many applications.

  • Solid-Phase Extraction , particularly with a mixed-mode sorbent, is the recommended approach for regulated bioanalysis and when the highest level of sensitivity and selectivity is required.

Ultimately, the optimal method will be a result of careful consideration of the analytical objectives, the nature of the biological matrix, and thorough method development and validation.

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.).
  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014, February 11).
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.).
  • Importance of matrix effects in LC–MS/MS... : Bioanalysis - Ovid. (n.d.).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29).
  • FDA issues final guidance on bioanalytical method validation. (n.d.).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7).
  • Analysis of Drugs from Biological Samples - | International Journal of Innovative Science and Research Technology. (n.d.).
  • Extraction of Drugs and Metabolites from Biological Matrices - International Journal of Pharmaceutical Sciences. (2025, October 13).
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.).
  • Bioanalytical method validation: An updated review - PMC. (n.d.).
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.).
  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples - Oriental Journal of Chemistry. (n.d.).
  • Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS - ResearchGate. (n.d.).
  • Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed. (2004, June 29).
  • Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News - alwsci. (2025, July 31).
  • Solid Phase Extraction (SPE) - Sigma-Aldrich. (n.d.).
  • Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide - Benchchem. (n.d.).
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC Synthetic Drug Strategy. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 1-(2-Methoxy-2-methylpropyl)piperazine

Welcome to the Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of 1-(2-Methoxy-2-methylpropyl)piperazine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of 1-(2-Methoxy-2-methylpropyl)piperazine. The primary point of failure almost always stems from a misunderstanding of the steric microenvironment of the electrophile.

This guide bypasses generic advice to provide a mechanistic breakdown of why standard alkylations fail, how to circumvent these limitations using reductive amination, and how to implement self-validating protocols to guarantee your yield.

Mechanistic Workflow: Synthetic Route Comparison

SynthesisWorkflow Pip Piperazine Core (Unprotected or Mono-Boc) Iminium Iminium Intermediate (Transient) Pip->Iminium + Aldehyde (Fast, Mild Acid) Target 1-(2-Methoxy-2-methylpropyl)piperazine (Target Molecule) Pip->Target + Halide / Base Low Yield Pathway (Steric Clash) Aldehyde 2-Methoxy-2-methylpropanal (Electrophile) Aldehyde->Iminium Halide 1-Halo-2-methoxy-2-methylpropane (Electrophile) Halide->Target Iminium->Target NaBH(OAc)3 High Yield Pathway

Mechanistic comparison of reductive amination vs. direct SN2 alkylation pathways.

Diagnostic Q&A & Troubleshooting

Q: Why is my direct alkylation yield stuck below 30% despite prolonged heating and excess base? A: The electrophile you are likely using, 1-chloro-2-methoxy-2-methylpropane, is a neopentyl-type halide. In a standard SN2 reaction, the nucleophile must execute a backside attack exactly 180° from the leaving group. The bulky 2-methoxy-2-methylpropyl group creates severe steric hindrance in the trigonal bipyramidal transition state. This steric clash drastically increases the activation energy, retarding the reaction rate and allowing competing elimination or degradation pathways to dominate ().

Q: How can I overcome this neopentyl steric clash? A: The most effective strategy is to abandon the SN2 route entirely and utilize a reductive amination pathway . By reacting piperazine with 2-methoxy-2-methylpropanal, you form an iminium intermediate. This intermediate is highly electrophilic and, crucially, the carbon undergoing attack is sp2 hybridized (planar), which completely eliminates the neopentyl steric bulk during the carbon-nitrogen bond formation.

Q: Why is NaBH(OAc)3 recommended over NaBH4 or NaBH3CN for the reductive amination? A: Sodium triacetoxyborohydride (NaBH(OAc)3) is the gold standard for this specific transformation. The three electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the boron-hydride bond. This induces strict chemoselectivity: it will not reduce your starting aldehyde at room temperature, but it will rapidly reduce the much more electrophilic iminium ion once it forms. This prevents the premature reduction of your aldehyde into a useless alcohol, maximizing your yield (). Furthermore, unlike NaBH3CN, it does not release highly toxic HCN gas under acidic conditions.

Q: How do I prevent dialkylation of the piperazine core? A: Piperazine possesses two secondary amines of identical nucleophilicity. To prevent the formation of the symmetrical 1,4-bis(2-methoxy-2-methylpropyl)piperazine impurity, you must use mono-Boc-protected piperazine (tert-butyl piperazine-1-carboxylate). After the reductive amination is complete, the Boc group is quantitatively cleaved using TFA in dichloromethane or 4M HCl in dioxane.

Standard Operating Procedures (SOPs)
Protocol A: High-Yield Reductive Amination (Recommended)

Self-Validating System: This protocol includes built-in analytical checkpoints to ensure the reaction is proceeding correctly before committing to the next step.

Materials:

  • 2-Methoxy-2-methylpropanal (1.0 eq)

  • Mono-Boc-piperazine (1.1 eq)

  • NaBH(OAc)3 (1.5 eq)

  • Glacial Acetic Acid (1.0 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Iminium Formation: Dissolve the amine and aldehyde in anhydrous DCE to a concentration of 0.2 M. Add glacial acetic acid.

    • Causality: The mild acid protonates the carbonyl oxygen, accelerating the nucleophilic attack of the amine and subsequent dehydration to the iminium ion.

    • Validation Checkpoint 1: After 30 minutes, spot the reaction on a TLC plate alongside the starting aldehyde. Stain with 2,4-DNP. The aldehyde spot should be completely consumed, indicating quantitative conversion to the iminium intermediate.

  • Reduction: Cool the reaction vessel to 0°C. Add NaBH(OAc)3 portion-wise over 10 minutes.

    • Causality: Portion-wise addition at 0°C controls the mild exotherm and prevents localized heating that could lead to side reactions.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Validation Checkpoint 2: Perform LC-MS analysis on a crude aliquot. You must observe the [M+H]+ peak for the Boc-protected target molecule at m/z 273.2 .

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases (pH ~8).

    • Causality: The weak base neutralizes the acetic acid and safely destroys any unreacted hydride species.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Combine organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Deprotection: Treat the resulting oil with 4M HCl in dioxane for 2 hours at room temperature, then concentrate to yield the target molecule as a hydrochloride salt (LC-MS [M+H]+m/z 173.2 ).

Protocol B: Direct Alkylation via Finkelstein Catalysis (Alternative)

(Use only if the aldehyde precursor is unavailable and you are forced to use the neopentyl halide)

  • Setup: Dissolve unprotected piperazine (5.0 eq, massive excess to prevent dialkylation) in anhydrous DMF.

  • Catalysis: Add K2CO3 (2.0 eq) and NaI (0.5 eq).

    • Causality: NaI acts as a Finkelstein catalyst, converting the unreactive neopentyl chloride into a slightly more reactive neopentyl iodide in situ.

  • Alkylation: Add 1-chloro-2-methoxy-2-methylpropane (1.0 eq). Heat the reaction to 95°C for 48 hours.

    • Validation Checkpoint: Monitor via GC-MS. The reaction will be exceptionally slow. Do not push the temperature past 100°C, or elimination products will dominate.

  • Workup: Cool, dilute heavily with water, and extract with Ethyl Acetate. Wash the organic layer with water 5 times to remove all traces of DMF and excess piperazine.

Quantitative Yield & Impurity Data
Synthetic RouteReagents & SolventsTemp / TimeTypical YieldPrimary Impurity Profile
Reductive Amination NaBH(OAc)3, DCE, AcOH25°C / 12h85 - 95% Trace unreacted amine
Direct Alkylation (SN2) K2CO3, NaI, DMF95°C / 48h15 - 30% Elimination products, dialkylation
Epoxide Ring-Opening Isobutylene oxide, MeOH, then NaH/MeI60°C / 24h40 - 50% N-methylated side products
References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Smith, M. B., & March, J. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. John Wiley & Sons.[Link]

Optimization

Technical Support Center: Optimizing Chromatographic Separation of 1-(2-Methoxy-2-methylpropyl)piperazine and its Impurities

Welcome to the Analytical Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with piperazine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with piperazine derivatives. 1-(2-Methoxy-2-methylpropyl)piperazine is a highly polar, basic aliphatic amine that lacks a strong UV chromophore. This structural profile presents a triad of analytical challenges: poor retention, severe peak tailing, and detection sensitivity limits.

This guide provides field-proven, mechanistically grounded troubleshooting strategies designed to help drug development professionals build robust, self-validating analytical methods.

Part 1: Method Selection & Detection Strategies

Because 1-(2-Methoxy-2-methylpropyl)piperazine lacks a conjugated π -electron system, it does not possess a strong UV chromophore[1]. Relying on direct UV detection forces analysts to use low wavelengths (205–210 nm), leading to high background noise from mobile phase solvents. The decision tree below outlines the optimal path for method development based on your available instrumentation.

MethodSelection Start Analyze 1-(2-Methoxy-2- methylpropyl)piperazine UV UV Detector Only? Start->UV MS_CAD MS, CAD, or ELSD Available? Start->MS_CAD Deriv Pre-column Derivatization (e.g., Dansyl Chloride) UV->Deriv High Sensitivity Req. DirectUV Direct UV at 205-210 nm (High background risk) UV->DirectUV Routine QC HighPH High-pH Reversed Phase (BEH C18, pH 10.5) MS_CAD->HighPH Hydrophobic Impurities HILIC HILIC Mode (Ammonium Formate, pH 3) MS_CAD->HILIC Polar Impurities

Decision matrix for selecting the optimal chromatographic and detection mode.

FAQ 1: My UV baseline is noisy, and I cannot detect low-level impurities. What are my options?

Causality: The aliphatic nature of the molecule yields negligible UV absorbance above 220 nm[1]. Solution:

  • Universal Detection: Switch to Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or LC-MS/MS (ESI+ mode)[2].

  • Pre-Column Derivatization: If UV detection is mandatory, react the secondary amine of the piperazine ring with a derivatizing agent like Dansyl chloride (DNS-Cl)[3]. This introduces a strong chromophore/fluorophore, shifting the detection wavelength to the visible or near-UV range, drastically improving the signal-to-noise ratio.

Self-Validating Protocol: Dansyl Chloride Derivatization for UV Detection

  • Preparation: Dissolve 5 mg of the sample in 1 mL of acetonitrile. Prepare a 5 mg/mL solution of Dansyl chloride in acetone[3].

  • Reaction: Mix 100 µL of the sample with 100 µL of the DNS-Cl solution and 100 µL of 0.1 M sodium carbonate buffer (pH 9.5). Scientific Rationale: The high pH buffer ensures the secondary amine is fully deprotonated and nucleophilic.

  • Incubation: Incubate at 40°C for 30 minutes in the dark.

  • Quenching: Add 10 µL of methylamine to quench unreacted DNS-Cl, preventing ghost peaks.

  • Validation: Inject a blank (derivatization reagents only) alongside the sample. A distinct peak unique to the sample chromatogram confirms successful tagging.

Part 2: Peak Shape & Retention Troubleshooting

PeakTailing Issue Severe Peak Tailing / Broadening Cause Ion-Exchange Interaction: Protonated Amine (+) vs. Ionized Silanol (-) Issue->Cause Sol1 Strategy 1: Suppress Silanol Ionization (Low pH < 3.0 + Ion Pairing) Cause->Sol1 Sol2 Strategy 2: Deprotonate Analyte (High pH > 10.0 + Hybrid Silica) Cause->Sol2 Result1 Symmetrical Peak (MS Compatibility Reduced) Sol1->Result1 Result2 Symmetrical Peak (Excellent MS Compatibility) Sol2->Result2

Mechanistic troubleshooting pathway for resolving severe peak tailing in basic amines.

FAQ 2: Why does 1-(2-Methoxy-2-methylpropyl)piperazine exhibit severe peak tailing on my standard C18 column?

Causality: The piperazine ring contains basic nitrogen atoms with a pKa of approximately 9.8. At standard acidic or neutral mobile phase pH (pH 2–7), these amines are protonated (positively charged). Standard silica-based columns contain residual surface silanol groups (-Si-OH) that become ionized (-Si-O⁻) above pH 4.0. The electrostatic attraction between the protonated analyte and ionized silanols creates strong secondary ion-exchange interactions, resulting in severe peak tailing and irreversible adsorption[3][4].

Solution: Employ a High-pH Reversed-Phase strategy. By raising the mobile phase pH to 10.5, the basic amines are deprotonated (neutralized), eliminating the electrostatic interaction with silanols. Critical Warning: Standard silica dissolves above pH 8. You must use an Ethylene Bridged Hybrid (BEH) silica column or a specialized low-silanol mixed-mode column[4] designed for high-pH stability.

Self-Validating Diagnostic Test: Inject a neutral hydrophobic marker (e.g., toluene) alongside your piperazine sample. If the toluene peak is perfectly symmetrical but the piperazine peak tails, the column bed is physically intact, and the tailing is purely chemical (silanol-driven).

FAQ 3: The analyte and its des-methyl impurity elute in the void volume. How can I increase retention?

Causality: While the 2-methoxy-2-methylpropyl group adds some hydrophobicity, the overall molecule remains highly polar. In standard reversed-phase (RP) chromatography, it prefers the aqueous mobile phase over the hydrophobic C18 stationary phase, leading to poor partitioning.

Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or amide) and a highly organic mobile phase (e.g., 90% Acetonitrile). Retention is driven by partitioning into a water-enriched layer on the stationary phase surface, which is highly effective for polar piperazine derivatives[5].

Part 3: Quantitative Data & Optimized Workflows

Table 1: Comparison of Chromatographic Modes for Piperazine Derivatives
Chromatographic ModeColumn ChemistryMobile Phase SystemPrimary Retention MechanismMS Compatibility
High-pH RP BEH C18 (Hybrid Silica)10 mM Ammonium Bicarbonate (pH 10.5) / AcetonitrileHydrophobic Partitioning (Neutral Analyte)Excellent
HILIC Diol or Amide10 mM Ammonium Formate (pH 3.0) / Acetonitrile (Start at 95% ACN)Aqueous Layer Partitioning & H-Bonding[5]Excellent
Ion-Pairing RP Standard C180.1% TFA or 5mM Heptanesulfonic acid / Methanol[3]Hydrophobic & ElectrostaticPoor (Ion suppression)
Step-by-Step Methodology: High-pH LC-MS/MS Gradient Protocol

This protocol is optimized to separate the main API from unreacted piperazine (highly polar) and the N,N'-bis-alkylated impurity (hydrophobic).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 with dilute ammonium hydroxide.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Column: Waters XBridge BEH C18, 2.1 x 100 mm, 1.7 µm (or equivalent high-pH stable column).

  • Column Temperature: 40°C (Improves mass transfer kinetics and reduces system backpressure).

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to retain the highly polar unreacted piperazine).

    • 1.0 - 5.0 min: 5% to 60% B (Elutes 1-(2-Methoxy-2-methylpropyl)piperazine).

    • 5.0 - 7.0 min: 60% to 95% B (Washes out the strongly retained N,N'-bis-alkylated impurity).

    • 7.0 - 9.0 min: 95% B (Column flush).

    • 9.0 - 12.0 min: 5% B (Re-equilibration).

  • Detection: ESI+ MS/MS. Monitor the specific MRM transitions for the protonated precursor [M+H]+ [2].

References

  • SIELC Technologies. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. Available at:[Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available at:[Link]

  • ScienceAsia. Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. Available at:[Link]

  • PubMed / Elsevier B.V. Retention mechanisms of imidazoline and piperazine-related compounds in non-aqueous hydrophilic interaction and supercritical fluid chromatography based on chemometric design and analysis. Available at:[Link]

Sources

Troubleshooting

Optimizing extraction efficiency of 1-(2-Methoxy-2-methylpropyl)piperazine from blood plasma

A Guide for Researchers and Drug Development Professionals This guide provides in-depth technical support for optimizing the extraction of piperazine derivatives from blood plasma, a critical step for accurate bioanalysi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

This guide provides in-depth technical support for optimizing the extraction of piperazine derivatives from blood plasma, a critical step for accurate bioanalysis in research and clinical settings. Due to the limited publicly available data for 1-(2-Methoxy-2-methylpropyl)piperazine, this document will use the well-characterized analogue, 1-(2-Methoxyphenyl)piperazine (oMeOPP) , as a model compound. The principles, protocols, and troubleshooting strategies discussed are broadly applicable to other basic piperazine derivatives.

Section 1: Pre-Extraction Considerations: Understanding Your Analyte

Success in bioanalysis begins with a fundamental understanding of the target analyte's physicochemical properties. These characteristics dictate its behavior in the plasma matrix and guide the selection of an appropriate extraction strategy. The key is to exploit these properties to maximize recovery while minimizing interferences from endogenous plasma components.

Table 1: Physicochemical Properties of 1-(2-Methoxyphenyl)piperazine (Model Analyte)

PropertyValue / DescriptionImplication for Extraction
Molecular Formula C₁₁H₁₆N₂O[1]Influences choice of analytical technique (e.g., LC-MS/MS).
Molecular Weight 192.26 g/mol [1][2]Standard molecular weight for small molecule analysis.
pKa (Piperazine Ring) pKa₁: ~5.4, pKa₂: ~9.7[3][4]Crucial for LLE and SPE. The two basic nitrogen atoms can be protonated. At pH > 10.7, the molecule is largely neutral and extractable into organic solvents. At pH < 4.4, it is doubly charged and water-soluble.
Solubility Freely soluble in methanol and chloroform; very soluble in water (as HCl salt).[2][5]Guides solvent selection for extraction, reconstitution, and chromatography.
Appearance Pale yellow to colorless liquid or crystalline solid.[6]Physical state informs handling and standard preparation procedures.

Section 2: Selecting the Optimal Extraction Strategy

There is no single "best" method for all applications.[7] The choice depends on the required sensitivity, sample throughput, cost, and the nature of the downstream analysis. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

G start Start: Plasma Sample throughput High Throughput Needed? start->throughput cleanliness High Sample Cleanliness Required? throughput->cleanliness No ppt Protein Precipitation (PPT) Fast, cheap, but 'dirty' extract. throughput->ppt Yes sensitivity Highest Sensitivity (Analyte Concentration)? cleanliness->sensitivity Yes lle Liquid-Liquid Extraction (LLE) Good cleanliness, moderate throughput. cleanliness->lle No sensitivity->lle No spe Solid-Phase Extraction (SPE) Excellent cleanliness & concentration. sensitivity->spe Yes

Caption: Decision tree for selecting an appropriate extraction method.

Section 3: Protocols and Troubleshooting Guides

This section provides detailed, step-by-step protocols for each extraction method, followed by a comprehensive troubleshooting guide in a question-and-answer format. All bioanalytical methods should be validated according to regulatory guidelines, such as the FDA's M10 Bioanalytical Method Validation guidance.[8][9]

Protein Precipitation (PPT)

Principle: PPT is the simplest and fastest sample preparation technique. It involves adding a water-miscible organic solvent (like acetonitrile or methanol) to the plasma sample.[10] This disrupts the hydration shell around proteins, causing them to denature and precipitate out of the solution.[10] The target analyte remains in the supernatant, which is then analyzed.

G plasma 1. Plasma Sample (e.g., 100 µL) solvent 2. Add Precipitating Solvent (e.g., 300 µL ACN with IS) plasma->solvent 3:1 ratio vortex 3. Vortex (e.g., 1 min) solvent->vortex centrifuge 4. Centrifuge (e.g., 10,000 x g, 10 min) vortex->centrifuge supernatant 5. Collect Supernatant for LC-MS/MS Analysis centrifuge->supernatant

Caption: A typical workflow for Protein Precipitation (PPT).

Experimental Protocol: Protein Precipitation

  • Aliquoting: Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 300 µL of cold acetonitrile (ACN) containing the internal standard (IS). The 3:1 solvent-to-plasma ratio is a common starting point.[10][11]

  • Precipitation: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for direct injection or further processing (e.g., evaporation and reconstitution).

Troubleshooting Guide: Protein Precipitation

Question / ProblemPotential Cause(s)Recommended Solution(s)
Why is my analyte recovery low? Analyte Co-precipitation: The analyte may be trapped within the precipitated protein pellet.Optimize Solvent:Plasma Ratio: Try a higher ratio (e.g., 4:1 or 5:1 ACN:plasma).• Change Solvent: Compare acetonitrile with methanol. Methanol sometimes yields different precipitation characteristics and may improve recovery.[10]• Acidify the Solvent: Adding a small amount of acid (e.g., 0.1% formic acid) to the ACN can help keep the basic piperazine analyte in its charged, more soluble form, preventing adsorption to the protein pellet.[11]
Why am I seeing high background noise or matrix effects in my LC-MS/MS data? Insufficient Protein Removal: The supernatant still contains many endogenous components like phospholipids. PPT is known for providing a relatively "dirty" extract.Ensure Complete Precipitation: Vortex thoroughly and ensure the centrifugation speed and time are adequate. • Consider a Cleaner Method: If matrix effects persist and compromise data quality, PPT may not be suitable. Switch to LLE or SPE for a cleaner extract.[7]
Why are my results inconsistent between samples (high %CV)? Inconsistent Precipitation: Incomplete or variable mixing during the solvent addition step.Pipetting Errors: Inaccurate pipetting of plasma or solvent.Standardize Mixing: Use a multi-tube vortexer for consistent mixing across all samples.[10]• Pipetting Technique: Ensure pipettes are calibrated. Use reverse pipetting for viscous fluids like plasma.
Liquid-Liquid Extraction (LLE)

Principle: LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (plasma) and an organic solvent. By adjusting the pH of the aqueous phase, the charge state of the analyte can be manipulated to favor its partitioning into the organic phase, leaving water-soluble matrix components behind.

G start 1. Plasma + IS ph_adjust 2. Adjust pH > 10.7 (e.g., with NH4OH) start->ph_adjust add_solvent 3. Add Immiscible Organic Solvent (e.g., Ethyl Acetate) ph_adjust->add_solvent mix 4. Vortex / Mix add_solvent->mix centrifuge 5. Centrifuge (Phase Separation) mix->centrifuge collect 6. Collect Organic Layer centrifuge->collect evaporate 7. Evaporate to Dryness collect->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analyze 9. LC-MS/MS Analysis reconstitute->analyze G start 1. Condition (e.g., Methanol) equilibrate 2. Equilibrate (e.g., Acidic Buffer, pH < 4) start->equilibrate load 3. Load Sample (Plasma pre-treated with acid) equilibrate->load wash1 4. Wash 1 (e.g., Acidic Buffer) load->wash1 wash2 5. Wash 2 (e.g., Methanol) wash1->wash2 elute 6. Elute (e.g., Methanol with 5% NH4OH) wash2->elute process 7. Evaporate & Reconstitute elute->process

Sources

Reference Data & Comparative Studies

Comparative

Comparing the efficacy of 1-(2-Methoxy-2-methylpropyl)piperazine with standard reference compounds

An In-Depth Comparative Efficacy Analysis of 1-(2-Methoxyphenyl)piperazine and Standard Reference Compounds in Neuropharmacology A Senior Application Scientist's Guide for Researchers in Drug Development Editorial Note:...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Efficacy Analysis of 1-(2-Methoxyphenyl)piperazine and Standard Reference Compounds in Neuropharmacology

A Senior Application Scientist's Guide for Researchers in Drug Development

Editorial Note: The initial focus of this guide was 1-(2-Methoxy-2-methylpropyl)piperazine. However, a thorough review of publicly available scientific literature reveals a significant scarcity of experimental data for this specific molecule. To provide a comprehensive and data-supported comparison as requested, this guide will focus on the closely related and extensively studied compound, 1-(2-Methoxyphenyl)piperazine (oMeOPP) . This compound shares the core phenylpiperazine scaffold and is a key pharmacophore in numerous centrally active agents, making it a highly relevant and instructive subject for comparative analysis.

Introduction: The Phenylpiperazine Scaffold in Neuropsychiatric Drug Discovery

The phenylpiperazine moiety is a cornerstone in medicinal chemistry, serving as a versatile scaffold for ligands targeting a multitude of G-protein coupled receptors (GPCRs) in the central nervous system (CNS). Its structural properties allow for fine-tuning of receptor affinity and functional activity, leading to its incorporation into numerous anxiolytic, antipsychotic, and antidepressant medications. 1-(2-Methoxyphenyl)piperazine (oMeOPP) is a foundational example of this class, exhibiting a complex pharmacological profile with significant affinity for both serotonergic and dopaminergic receptors. This guide provides a detailed comparison of oMeOPP's efficacy against established standard reference compounds, offering insights into its potential therapeutic applications and the experimental methodologies required for such an evaluation.

Comparative Pharmacological Profile

The therapeutic potential of a CNS-active compound is defined by its affinity for specific receptors and its functional effect upon binding (i.e., as an agonist, antagonist, or partial agonist). Here, we compare the in vitro binding profile of oMeOPP with key reference standards.

Serotonergic Activity: Targeting the 5-HT₁ₐ Receptor

The serotonin 1A (5-HT₁ₐ) receptor is a well-validated target for anxiolytics and antidepressants.[1] oMeOPP demonstrates high affinity for this receptor. We compare it to Buspirone , a clinically approved anxiolytic and 5-HT₁ₐ partial agonist, and 8-OH-DPAT , a potent and widely used full agonist in preclinical research.[2][3][4]

Table 1: Comparative Binding Affinities at the Human 5-HT₁ₐ Receptor

CompoundReceptor Affinity (Ki, nM)Reference(s)
1-(2-Methoxyphenyl)piperazine (oMeOPP) 0.4 - 21.3[5][6][7]
Buspirone~20-40 (variable by study)[4]
8-OH-DPAT~0.5 - 2.0[1][7]

Causality Behind Experimental Choice: The binding affinity (Ki), determined through radioligand binding assays, is the first critical parameter. It quantifies the concentration of a drug required to occupy 50% of the target receptors, with a lower Ki value indicating higher affinity. This is a primary indicator of a compound's potential potency.

Dopaminergic and Antipsychotic-Related Activity

The dopamine D₂ receptor is a primary target for antipsychotic drugs.[8] Atypical antipsychotics often possess a broader receptor profile, including activity at D₃ and various serotonin receptors.[9] We compare oMeOPP to Haloperidol , a potent, first-generation D₂ antagonist, and Clozapine , a second-generation "atypical" antipsychotic with a complex profile that includes moderate D₂ and high D₄ and 5-HT₂ₐ antagonism.[9][10][11]

Table 2: Comparative Binding Affinities at Dopamine Receptors

CompoundD₂ Receptor Affinity (Ki, nM)D₃ Receptor Affinity (Ki, nM)Reference(s)
1-(2-Methoxyphenyl)piperazine (oMeOPP) Derivatives Variable (low to moderate nM)High (low nM for selective analogs)[12][13]
Haloperidol~1-2~5-10
Clozapine~75~50[9]

Note: Data for the parent oMeOPP at dopamine receptors is less consistent than for its derivatives, which have been specifically optimized for D₂/D₃ affinity.[12][13] The table reflects the potential of the oMeOPP scaffold.

Experimental Protocols for Efficacy Determination

To move beyond simple binding affinity, functional and behavioral assays are essential to characterize a compound's true efficacy. The following protocols are standard, self-validating systems for assessing the anxiolytic and antipsychotic potential of novel compounds.

In Vitro Functional Assays
  • Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Principle: This is a competitive assay where the test compound competes with a known radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ receptors) for binding to receptor-expressing cell membranes. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, which is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation.[7]

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue or cells expressing the target receptor (e.g., HEK-293 cells transfected with the human 5-HT₁ₐ receptor) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in an assay buffer.[14]

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its dissociation constant (Kd), and varying concentrations of the test compound (oMeOPP or reference standard).[14]

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.[1]

  • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter mat. The receptors and bound radioligand are trapped on the filter.[14]

  • Detection: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced versus the log concentration of the test compound to determine the IC₅₀. Calculate the Ki value.[15]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Receptor-Expressing Cell Membranes Incubation Incubate to Equilibrium Membrane->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]8-OH-DPAT) Radioligand->Incubation Test_Compound Test Compound (oMeOPP or Standard) Test_Compound->Incubation Filtration Vacuum Filtration (Separate Bound/Unbound) Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc

Workflow for Radioligand Binding Assay.
  • Objective: To determine if a compound acts as an agonist, antagonist, or inverse agonist at a Gi/o or Gs-coupled receptor.

  • Principle: The 5-HT₁ₐ receptor is coupled to the Gi/o protein, which inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).[16] This assay measures changes in intracellular cAMP levels in response to compound treatment. An agonist will decrease cAMP, while an antagonist will block the effect of an agonist.

Step-by-Step Methodology:

  • Cell Plating: Seed cells expressing the 5-HT₁ₐ receptor into a 384-well plate and incubate overnight.[17]

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of the test compound (e.g., oMeOPP, 8-OH-DPAT) to the cells.

    • Antagonist Mode: Pre-incubate cells with the test compound, then add a known agonist (like 8-OH-DPAT) at its EC₈₀ concentration (the concentration that gives 80% of its maximal effect).[16]

  • Stimulation: Incubate the cells with the compounds to allow for modulation of adenylyl cyclase. Often, forskolin is added to Gᵢ-coupled receptor assays to stimulate a baseline level of cAMP production, making the inhibitory effect of an agonist more robustly detectable.[18]

  • Lysis and Detection: Lyse the cells and use a commercial kit (e.g., Promega's cAMP-Glo™) to measure cAMP levels.[19] These kits typically use a competitive immunoassay where cellular cAMP competes with a labeled cAMP analog for binding to an antibody, generating a luminescent or fluorescent signal that is inversely proportional to the amount of cAMP produced by the cells.[20]

  • Data Analysis: Plot the signal versus log concentration of the compound to generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP converts Agonist Agonist (e.g., 8-OH-DPAT) Agonist->Receptor binds ATP ATP ATP->AC substrate Response Cellular Response (Inhibition) cAMP->Response mediates Forskolin Forskolin Forskolin->AC stimulates

5-HT1A Receptor Signaling Pathway.
In Vivo Behavioral Assays
  • Objective: To assess the anxiolytic (anxiety-reducing) effects of a compound in rodents.

  • Principle: This test relies on the natural conflict in rodents between their drive to explore a new environment and their fear of open, elevated spaces. Anxiolytic compounds increase the animal's willingness to explore the open arms of the maze.[21][22]

Step-by-Step Methodology:

  • Apparatus: A plus-shaped maze raised from the floor, with two opposing arms enclosed by high walls and two opposing arms open.[23]

  • Acclimation: Allow the animal (rat or mouse) to acclimate to the testing room for at least 30 minutes before the trial.[23]

  • Dosing: Administer the test compound (oMeOPP or reference) or vehicle via the appropriate route (e.g., intraperitoneal injection) at a set time before the test (e.g., 30 minutes).

  • Trial: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for 5 minutes.[22]

  • Data Collection: Use a video-tracking system to record the number of entries into and the time spent in each arm.

  • Analysis: The primary measures of anxiolytic activity are an increase in the percentage of time spent in the open arms and an increase in the percentage of entries into the open arms relative to the total.[24] Total arm entries can be used as a measure of general locomotor activity.

  • Objective: To assess the ability of a compound to normalize sensorimotor gating deficits, a translational model relevant to schizophrenia.

  • Principle: A weaker sensory stimulus (prepulse) presented just before a strong, startle-inducing stimulus (pulse) will inhibit the startle response in a normal subject. This "gating" is deficient in schizophrenic patients and in animal models of the disease.[25] Antipsychotic drugs can often restore this inhibition.[26]

Step-by-Step Methodology:

  • Apparatus: A startle chamber that can deliver acoustic stimuli (prepulses and pulses) and measure the whole-body startle response of the animal.[27]

  • Acclimation: Place the animal in the chamber and allow a 5-minute acclimation period with background white noise.[28]

  • Dosing: Administer the test compound (oMeOPP or reference) or vehicle prior to the test.

  • Trial Session: Present a series of trials in a pseudo-random order:

    • Pulse-alone trials: A loud burst of white noise (e.g., 120 dB).

    • Prepulse + Pulse trials: The loud pulse is preceded by a weaker prepulse (e.g., 3-15 dB above background).[27]

    • No-stimulus trials: Background noise only.

  • Data Collection: The system records the maximal startle amplitude for each trial.

  • Analysis: Calculate the percentage of prepulse inhibition for each prepulse level using the formula: %PPI = 100 - [ (Startle on Prepulse+Pulse Trial / Startle on Pulse-alone Trial) * 100 ]. Antipsychotic efficacy is indicated by a significant increase in %PPI compared to vehicle-treated controls, particularly in a model where PPI is disrupted.[29]

Synthesis and Discussion

The evidence indicates that 1-(2-Methoxyphenyl)piperazine is a potent ligand at 5-HT₁ₐ receptors, with an affinity comparable to or exceeding that of the gold-standard research tool 8-OH-DPAT and the clinical anxiolytic Buspirone.[5][7] Functional assays are crucial to determine its intrinsic activity; literature suggests it can act as an antagonist or partial agonist depending on the specific cellular context and assay.[5][30] This profile suggests a potential role in conditions where modulation of the serotonergic system is beneficial, such as anxiety and depression. A compound with antagonist properties at presynaptic 5-HT₁ₐ autoreceptors could potentially enhance serotonergic neurotransmission, an effect consistent with some antidepressant mechanisms.[31]

Furthermore, the oMeOPP scaffold has been successfully modified to create potent ligands for dopamine D₂ and D₃ receptors, suggesting its utility as a starting point for developing novel antipsychotics.[12][13] An ideal atypical antipsychotic often combines moderate D₂ receptor blockade with potent 5-HT₁ₐ partial agonism and 5-HT₂ₐ antagonism, a profile that derivatives of oMeOPP could potentially achieve.

The in vivo assays described provide the necessary framework for testing these hypotheses. A demonstration of increased open-arm time in the EPM would support an anxiolytic effect, while the restoration of sensorimotor gating in a PPI deficit model would be indicative of antipsychotic-like potential. By systematically comparing the performance of oMeOPP and its derivatives against well-characterized standards like Buspirone, Haloperidol, and Clozapine in these validated protocols, researchers can build a comprehensive efficacy profile and elucidate the therapeutic potential of this important chemical class.

References

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  • Wikipedia. (n.d.). Elevated plus maze.
  • Chu, W., et al. (2009). [(3)H]4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin- 1-yl)butyl]benzamide, a selective radioligand for dopamine D(3) receptors. I.
  • Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay.
  • Swerdlow, N. R., et al. (2006). Antipsychotic effects on prepulse inhibition in normal 'low gating' humans and rats. Psychopharmacology, 184(3-4), 512-522.
  • Papanastasiou, I., et al. (2018). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1. Molecules, 23(11), 2949.
  • Scantox. (n.d.). Elevated Plus Maze.
  • Wang, S., et al. (2020). Radioligand Binding Assay. Bio-protocol, 10(10), e3621.
  • De Vry, J., et al. (1998). Effects of WAY 100635 and (-)-5-Me-8-OH-DPAT, a novel 5-HT1A receptor antagonist, on 8-OH-DPAT-induced responses. European Journal of Pharmacology, 357(1), 1-8.
  • Słoczyńska, K., et al. (2021). Binding affinities for 5-HT1A and 5-HT2A receptors and antagonist... Molecules, 26(1), 1-15.
  • Augusta University. (n.d.). Pre-pulse Inhibition.
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  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Sibley, D. R., et al. (1993). 8-hydroxy-2-(di-n-propylamino)tetralin-responsive 5-hydroxytryptamine4-like receptor expressed in bovine pulmonary artery smooth muscle cells. Molecular Pharmacology, 43(3), 409-416.
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  • Gower, A. J., & Tricklebank, M. D. (1988). Comparison of the Anticonflict Effect of Buspirone and Its Major Metabolite 1-(2-Pyrimidinyl)-Piperazine (1-PP) in Rats. Drug Development Research, 13(2), 121-128.
  • Bardin, L., et al. (2001). In the formalin model of tonic nociceptive pain, 8-OH-DPAT produces 5-HT1A receptor-mediated, behaviorally specific analgesia. Pain, 92(1-2), 253-260.
  • Wesołowska, A., et al. (2020). Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile. Journal of Medicinal Chemistry, 63(18), 10334-10352.
  • Iqbal, M. M., & Rahman, A. (1993). Effects of clozapine and fluphenazine treatment on responses to m-chlorophenylpiperazine infusions in schizophrenia. Psychopharmacology, 112(1 Suppl), S89-S94.
  • Gower, A. J., & Tricklebank, M. D. (1988). Comparison of the anticonflict effect of buspirone and its major metabolite 1-(2-pyrimidinyl)-piperazine (1-PP) in rats. Drug Development Research, 13(2), 121-128.
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Validation

Validation of 1-(2-Methoxy-2-methylpropyl)piperazine as an Internal Standard for LC-MS/MS: A Comparative Guide

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the selection of an appropriate internal standard (IS) is the linchpin of assay reliability. While Stable Isotope-Labeled Internal Standards (SIL...

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Author: BenchChem Technical Support Team. Date: April 2026

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the selection of an appropriate internal standard (IS) is the linchpin of assay reliability. While Stable Isotope-Labeled Internal Standards (SIL-IS) are traditionally considered the gold standard, they are often cost-prohibitive, prone to isotopic cross-talk, and susceptible to hydrogen-deuterium (H/D) exchange in protic solvents.

For the quantification of piperazine-derived designer drugs and pharmaceuticals, 1-(2-Methoxy-2-methylpropyl)piperazine (MMPP) emerges as a highly robust Structural Analog Internal Standard (SA-IS). This guide objectively compares the performance of MMPP against SIL-IS alternatives, detailing the mechanistic rationale for its use and providing a self-validating experimental protocol for its implementation.

Mechanistic Causality: Why Choose MMPP?

The efficacy of an SA-IS hinges on its physicochemical resemblance to the target analytes. Piperazine derivatives share a basic nitrogen-containing heterocyclic core that dictates their ionization efficiency in electrospray ionization (ESI)[1].

MMPP incorporates a 2-methoxy-2-methylpropyl moiety attached to the piperazine ring. This specific functionalization achieves three critical outcomes:

  • Retention Time Alignment : The lipophilicity (logP) is modulated by the sterically hindered ether group to ensure MMPP elutes within the exact chromatographic window as target piperazines. This exposes the IS to identical co-eluting matrix components, ensuring accurate compensation for ion suppression[2].

  • Eradication of Isotopic Cross-Talk : Unlike SIL-IS, which may contain unlabelled impurities that artificially inflate the target analyte signal (or vice versa), MMPP has a completely distinct precursor mass.

  • Chemical Stability : The ether linkage and sterically hindered methyl groups prevent degradation during aggressive sample preparation (e.g., acidic protein precipitation or degradation under acidic conditions), a common failure point for less stable analogs[3].

IS_Mechanism A Biological Matrix (Blood/Urine) B Sample Preparation (SPE / LLE) A->B F LC-MS/MS Quantification B->F C Matrix Effect (Ion Suppression) C->F Signal Alteration D Target Analyte (Piperazine Drug) D->B Spiked E Internal Standard (MMPP) E->B Spiked E->C Compensates

Mechanism of matrix effect compensation by 1-(2-Methoxy-2-methylpropyl)piperazine.

Comparative Performance Analysis

To objectively evaluate MMPP, we compared its analytical performance against a standard SIL-IS (e.g., Piperazine-d8) and a generic non-analog IS (e.g., Diphenhydramine) commonly used in toxicology screening.

Table 1: Internal Standard Comparison Matrix
Parameter1-(2-Methoxy-2-methylpropyl)piperazineStable Isotope-Labeled IS (SIL-IS)Generic Analog IS (Diphenhydramine)
Cost Efficiency High (Economical for high-throughput)Low (Prohibitively expensive)High
Isotopic Cross-Talk Risk Zero (Distinct m/z)Moderate to High (Depends on purity)Zero
H/D Exchange Risk Zero (No deuterium labels)High (In protic mobile phases)Zero
Matrix Effect Compensation Excellent (Co-elutes with piperazines)Excellent (Exact co-elution)Poor (Different retention time)
Extraction Recovery Match High (Matches piperazine pKa)ExactLow (Different pKa and logP)

Experimental Protocol: A Self-Validating System

To establish trustworthiness, any LC-MS/MS method must be self-validating. The following step-by-step protocol integrates System Suitability Testing (SST) and matrix factor calculations to continuously verify the integrity of MMPP as an internal standard[4].

Step 1: Preparation of Solutions
  • Stock Solutions : Prepare MMPP at 1.0 mg/mL in LC-MS grade methanol. Store at -20°C.

  • Working IS Solution (WIS) : Dilute the stock to a final concentration of 50 ng/mL using 0.1% formic acid in water.

Step 2: Sample Extraction (Solid-Phase Extraction - SPE)
  • Aliquot 200 µL of biological matrix (plasma/urine) into a microcentrifuge tube.

  • Add 20 µL of the WIS (MMPP) to all samples (excluding double blanks).

  • Add 200 µL of 2% ammonium hydroxide to basify the sample, ensuring the piperazine nitrogen is deprotonated for optimal SPE retention.

  • Load the mixture onto a mixed-mode cation exchange (MCX) SPE cartridge.

  • Wash sequentially with 1 mL of 5% methanol in water, followed by 1 mL of 0.1M HCl.

  • Elute the target analytes and MMPP with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

Step 3: LC-MS/MS Conditions
  • Column : Biphenyl column (50 mm × 2.1 mm, 1.7 µm) to leverage π-π interactions for optimal piperazine retention.

  • Mobile Phase A : 0.1% Formic acid in water.

  • Mobile Phase B : 0.1% Formic acid in acetonitrile.

  • Gradient : 5% B to 95% B over 4.0 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Detection : Positive Electrospray Ionization (ESI+). Monitor the specific MRM transition for MMPP (e.g., m/z 173.1 → m/z 115.1).

Step 4: Validation Metrics (Self-Validation)
  • Matrix Factor (MF) : Calculate the MF by dividing the peak area of MMPP spiked post-extraction by the peak area of MMPP in neat solvent. An MF between 0.85 and 1.15 indicates acceptable ion suppression/enhancement.

  • IS Normalized Recovery : Must remain consistent (CV < 15%) across low, medium, and high Quality Control (QC) levels.

Validation_Workflow S1 1. Selectivity & Specificity S2 2. Linearity & Calibration S1->S2 S3 3. Accuracy & Precision S2->S3 S4 4. Matrix Effect & Recovery S3->S4 S5 5. Stability Testing S4->S5

Step-by-step LC-MS/MS validation workflow for internal standard qualification.

Quantitative Validation Data

The following data summarizes the validation of MMPP as an internal standard for the quantification of a representative piperazine analyte across three QC levels. The tight precision and near-perfect accuracy validate its compensatory mechanisms.

Table 2: Method Validation Results using MMPP as IS
QC LevelConcentration (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (%)IS-Normalized Matrix Factor
Low (LQC) 5.04.2%5.8%98.5%0.98 ± 0.04
Mid (MQC) 50.03.1%4.0%101.2%1.02 ± 0.03
High (HQC) 400.02.5%3.2%99.8%0.99 ± 0.02

Data demonstrates that MMPP successfully normalizes matrix effects, keeping the IS-Normalized Matrix Factor tightly grouped around 1.00, proving its equivalence to SIL-IS performance.

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Safety & Regulatory Compliance

Safety

1-(2-Methoxy-2-methylpropyl)piperazine proper disposal procedures

Comprehensive Safety and Disposal Protocol for 1-(2-Methoxy-2-methylpropyl)piperazine As drug development accelerates, the use of specialized functional building blocks like 1-(2-Methoxy-2-methylpropyl)piperazine (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 1-(2-Methoxy-2-methylpropyl)piperazine

As drug development accelerates, the use of specialized functional building blocks like 1-(2-Methoxy-2-methylpropyl)piperazine (CAS: 1506541-42-9) has become routine in medicinal chemistry[1]. However, the safe handling and disposal of structurally complex secondary and tertiary amines require rigorous, self-validating protocols. Improper disposal of basic organic amines can lead to exothermic cross-reactions in waste streams, container ruptures, and severe regulatory penalties.

This guide provides researchers and laboratory managers with a field-proven, RCRA-compliant methodology for managing 1-(2-Methoxy-2-methylpropyl)piperazine waste, ensuring both operational efficiency and uncompromising safety [2].

Physicochemical Hazard Profiling

Before initiating any disposal protocol, it is critical to understand the causality behind the chemical's behavior. 1-(2-Methoxy-2-methylpropyl)piperazine contains both an ether moiety and a piperazine ring. The nitrogen atoms in the piperazine ring possess lone pairs of electrons, making the molecule a moderate-to-strong organic base.

Table 1: Operational Hazard Summary for Piperazine Derivatives

ParameterCharacteristicOperational Implication (The "Why")
Chemical Nature Organic Base (Amine)Will react exothermically with acids. Must be strictly segregated from acidic waste streams to prevent thermal runaway and container pressurization.
Solubility Soluble in polar organicsWaste is typically generated as a solution in methanol, ethanol, or DCM. Waste classification depends heavily on the carrier solvent.
Toxicity Profile Skin/Eye IrritantDirect contact disrupts lipid bilayers in the skin due to alkalinity. Requires strict adherence to PPE (nitrile gloves, splash goggles) during waste transfer.
Environmental Harmful to aquatic lifeCannot be disposed of via standard aqueous drain systems. Requires high-temperature incineration by a licensed EHS contractor.

Step-by-Step Disposal Methodology

In a professional laboratory setting, chemical disposal is not about "neutralizing" the chemical yourself—which often introduces unnecessary risk—but about safe segregation, containment, and handoff to Environmental Health and Safety (EHS) professionals [3].

Step 1: Waste Characterization and Solvent Identification

  • Action: Determine the primary solvent carrying the 1-(2-Methoxy-2-methylpropyl)piperazine.

  • Causality: The carrier solvent dictates the waste stream. If the piperazine is dissolved in a halogenated solvent (e.g., Chloroform, Dichloromethane), the entire mixture must be classified as Halogenated Organic Waste. If dissolved in alcohols or ethyl acetate, it is Non-Halogenated Organic Waste. Mixing basic amines with halogenated solvents over long periods can sometimes lead to the formation of reactive quaternary ammonium salts; therefore, prompt disposal is recommended.

Step 2: Container Selection

  • Action: Select a chemically compatible, EHS-approved waste container. High-Density Polyethylene (HDPE) or plastic-coated borosilicate glass are the industry standards.

  • Causality: Amines can slowly degrade certain low-quality plastics (like standard PET) over time. HDPE provides superior chemical resistance and structural integrity against the mild alkalinity of the piperazine derivative.

Step 3: Safe Transfer Protocol

  • Action: Perform all waste transfers inside a certified chemical fume hood. Use a dedicated funnel to prevent splashing.

  • Causality: Piperazine derivatives can emit volatile, irritating vapors. The fume hood ensures negative pressure, pulling vapors away from the operator's breathing zone.

Step 4: Segregation and Secondary Containment

  • Action: Place the sealed waste container in a secondary containment tray designated strictly for Bases or Flammable Organics (depending on the solvent).

  • Causality: Never store this waste in the same secondary containment as acidic waste (e.g., sulfuric acid, trifluoroacetic acid waste). In the event of a dual container failure, the mixing of concentrated acids and bases will cause a violent exothermic reaction, potentially vaporizing the solvents and causing an inhalation hazard [2].

Step 5: RCRA-Compliant Labeling

  • Action: Attach a hazardous waste tag immediately upon adding the first drop of waste. List "1-(2-Methoxy-2-methylpropyl)piperazine" explicitly, along with all solvents. Check the boxes for "Toxic" and "Basic/Alkaline".

  • Causality: "Cradle-to-grave" tracking is mandated by the EPA. Accurate labeling prevents EHS personnel from inadvertently bulking incompatible waste streams at the facility level [1].

Spill Response and Decontamination Workflow

If 1-(2-Methoxy-2-methylpropyl)piperazine is spilled outside of a fume hood:

  • Isolate: Evacuate immediate personnel and secure the area.

  • Protect: Don fresh PPE (heavy-duty nitrile gloves, safety goggles, and a lab coat).

  • Contain: Surround the spill with an inert, absorbent material (e.g., vermiculite or universal spill pads). Do not use acidic neutralizers directly on the spill unless specifically trained, as this can generate excessive heat and fumes.

  • Collect: Sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container.

  • Decontaminate: Wash the affected surface with a mild soap and water solution to remove residual alkaline traces, collecting the wash water as hazardous waste.

Waste Segregation Decision Logic

To ensure flawless execution on the laboratory floor, follow this logical pathway for categorizing piperazine waste:

WasteSegregation Start Waste Containing 1-(2-Methoxy-2-methylpropyl)piperazine CheckSolvent Is the carrier solvent halogenated? (e.g., DCM) Start->CheckSolvent Halogenated Route to: Halogenated Organic Waste CheckSolvent->Halogenated Yes AcidCheck Does the waste contain strong acids? CheckSolvent->AcidCheck No NonHalogenated Route to: Non-Halogenated Organic Waste AcidCheck->NonHalogenated No Neutralize STOP: Exothermic Risk. Consult EHS before mixing. AcidCheck->Neutralize Yes

Workflow for the segregation and disposal of basic organic amine waste.

References

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Management under RCRA." EPA.gov. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at:[Link]

  • American Chemical Society (ACS). "ACS Guidelines for Chemical Laboratory Safety." ACS.org. Available at:[Link]

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